3-Bromo-1-(piperidin-1-yl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFKORONJMTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2): Properties, Synthesis, and Applications
Introduction: A Versatile Intermediate in Modern Synthesis
3-Bromo-1-(piperidin-1-yl)propan-1-one, identified by CAS Number 90154-52-2, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.[1] Its structure is characterized by a stable piperidine amide moiety and a reactive 3-bromopropyl chain. This unique combination renders it an invaluable synthetic intermediate, acting as a versatile building block for the introduction of a piperidinylpropanone substructure into more complex molecular architectures. The piperidine ring is a prevalent scaffold in many centrally active pharmaceuticals, while the terminal alkyl bromide provides a reactive handle for a wide array of nucleophilic substitution reactions. This guide provides a comprehensive overview of its known properties, a reasoned approach to its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery and materials science.
Core Properties and Safety Profile
A thorough understanding of a reagent's physicochemical properties and safety requirements is the foundation of sound experimental design.
Physicochemical Characteristics
The key physical and chemical properties of 3-Bromo-1-(piperidin-1-yl)propan-1-one are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 90154-52-2 | [1] |
| Molecular Formula | C₈H₁₄BrNO | [1] |
| Molecular Weight | 220.11 g/mol | [2][3] |
| Synonym(s) | 1-(3-bromopropanoyl)piperidine | [1] |
| Physical Form | Liquid | |
| Typical Purity | ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | QLCFKORONJMTNL-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2] Adherence to the following guidelines is mandatory to ensure personnel safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles and/or a full-face shield.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., Butyl rubber, Viton) inspected prior to use.[5] Wear a flame-resistant lab coat and appropriate disposable clothing to prevent skin contact.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]
-
Emergency Procedures: In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[6] If ingested, rinse the mouth with water and call a poison control center immediately; do not induce vomiting.[4]
Synthesis and Mechanistic Rationale
While specific preparations are proprietary, the structure of 3-Bromo-1-(piperidin-1-yl)propan-1-one lends itself to a classic and highly reliable synthetic strategy: nucleophilic acyl substitution.
Retrosynthetic Analysis and Proposed Pathway
The most logical disconnection is at the amide C-N bond, leading to piperidine and a 3-bromopropanoyl electrophile. This suggests a straightforward synthesis via the acylation of piperidine with 3-bromopropionyl chloride. This is an efficient method for forming the robust amide bond.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a robust, self-validating procedure derived from standard organic chemistry principles for amide synthesis.
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the highly reactive 3-bromopropionyl chloride.
-
Reagent Charging: Charge the flask with piperidine (1.0 equivalent) and anhydrous dichloromethane (DCM) as the solvent. Add triethylamine (1.1 equivalents), which acts as an acid scavenger for the HCl generated during the reaction. Cool the stirred solution to 0°C in an ice bath to manage the exothermicity of the acylation.
-
Controlled Addition: Dissolve 3-bromopropionyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled piperidine solution over 30-60 minutes. A white precipitate of triethylammonium chloride will form, indicating the reaction is proceeding.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the piperidine starting material.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. The organic layer (DCM) contains the product, while the aqueous layer contains the triethylammonium chloride salt and any excess reagents.
-
Extraction and Washing: Separate the layers and extract the aqueous layer twice more with DCM to maximize product recovery. Combine the organic extracts and wash sequentially with 1M HCl (to remove residual triethylamine and piperidine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine (to initiate drying).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically presents as a liquid.[7]
-
Purification: If necessary, purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product with high purity.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra for this specific compound are not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous molecules.[8]
Predicted Spectral Data
The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are essential for structural confirmation.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -CH₂-Br | ~3.6 - 3.8 ppm (t) | Protons on carbon adjacent to the electron-withdrawing bromine atom are deshielded. |
| -CO-CH₂- | ~2.9 - 3.1 ppm (t) | Protons alpha to the carbonyl group. | |
| Piperidine (α to N) | ~3.4 - 3.6 ppm (m) | Protons on carbons directly attached to the nitrogen of the amide. | |
| Piperidine (β, γ) | ~1.5 - 1.7 ppm (m) | Aliphatic protons on the piperidine ring. | |
| ¹³C NMR | C=O (Amide) | ~170 - 172 ppm | Characteristic chemical shift for an amide carbonyl carbon. |
| Piperidine (α to N) | ~42 - 47 ppm | Carbons adjacent to the amide nitrogen. | |
| -CH₂-Br | ~28 - 32 ppm | Carbon directly bonded to bromine. | |
| -CO-CH₂- | ~35 - 39 ppm | Carbon alpha to the carbonyl. | |
| Piperidine (β, γ) | ~24 - 27 ppm | Remaining aliphatic carbons of the piperidine ring. | |
| IR Spectroscopy | C=O Stretch | 1630 - 1680 cm⁻¹ (Strong) | A strong, sharp absorption characteristic of a tertiary amide carbonyl group. |
| C-H Stretch | 2850 - 3000 cm⁻¹ (Medium-Strong) | Aliphatic C-H stretching from the propyl chain and piperidine ring.[9] | |
| C-N Stretch | 1200 - 1350 cm⁻¹ (Medium) | Stretching vibration of the carbon-nitrogen bond in the amide. | |
| C-Br Stretch | 550 - 650 cm⁻¹ (Medium-Strong) | Characteristic absorption for an alkyl bromide. | |
| Mass Spec (EI) | [M]⁺, [M+2]⁺ | m/z 220, 222 (Ratio ~1:1) | Molecular ion peaks showing the characteristic isotopic pattern of one bromine atom (⁷⁹Br and ⁸¹Br). |
Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-1-(piperidin-1-yl)propan-1-one stems from the predictable reactivity of its carbon-bromine bond.
Core Reactivity: An SN2 Workhorse
The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom. Bromine is an excellent leaving group, and the primary nature of the alkyl halide makes it highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. This reaction is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: General workflow for nucleophilic substitution.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as an ideal scaffold for generating chemical libraries for high-throughput screening. By reacting it with diverse nucleophiles—such as amines, thiols, phenoxides, or carbanions—researchers can rapidly synthesize a large array of derivatives.
-
Scaffold Hopping and Analogue Synthesis: It can be used to append the piperidinylpropanone tail onto a variety of core structures, allowing for systematic exploration of structure-activity relationships (SAR).
-
Linker Chemistry: The propyl chain can act as a short linker to conjugate the piperidine moiety to other pharmacophores, probes, or solid supports.
-
Precursor for Heterocycles: The electrophilic and nucleophilic centers within derivatives of this molecule can be used in intramolecular cyclization reactions to form novel heterocyclic ring systems.
The high reactivity and versatility of molecules like this make them powerful tools in the quest for new therapeutic agents.[10][11]
Conclusion
3-Bromo-1-(piperidin-1-yl)propan-1-one is a strategically important synthetic intermediate whose value lies in its structural simplicity and predictable chemical reactivity. Its ability to function as a potent alkylating agent for the introduction of the piperidinylpropanone motif makes it a staple reagent in laboratories focused on the synthesis of novel organic compounds for pharmaceutical and materials science applications. A comprehensive understanding of its properties, safe handling procedures, and reaction dynamics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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PubChem. 3-Bromo-1-(propan-2-yl)piperidin-2-one. Available from: [Link]
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ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Available from: [Link]
-
SigmaAldrich.cn. 3-Bromo-1-(piperidin-1-yl)propan-1-one. Available from: [Link]
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Chemspace. 2-(3-bromophenoxy)-1-(piperidin-1-yl)propan-1-one. Available from: [Link]
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PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Available from: [Link]
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ResearchGate. Reactivity of 1‐Aryl‐3‐Nitro‐ and 1‐Aryl‐3‐Bromo‐3‐Nitropropenones With Semicarbazides and Benzohydrazide: Convenient Synthesis of Monohydrazones of α‐Diketones. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-1-ol. Available from: [Link]
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PubChem. 1-(1-Piperidinyl)-1-propanone. Available from: [Link]
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Studia Universitatis Moldaviae. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Available from: [Link]
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PubChem. 3-Bromo-1-phenylpropan-1-one. Available from: [Link]
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MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]
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WIPO Patentscope. SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Available from: [Link]
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NIST WebBook. 1-Propene, 3-bromo-. Available from: [Link]
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YouTube. Group 1 Elements - Alkali Metals | Properties | Reactivity (2026/27 exams). Available from: [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]
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1-(3-bromopropanoyl)piperidine chemical structure and molecular weight
An In-Depth Technical Guide to 1-(3-bromopropanoyl)piperidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-bromopropanoyl)piperidine, a valuable bifunctional reagent in synthetic and medicinal chemistry. We will delve into its core chemical properties, outline a robust synthetic protocol with mechanistic insights, and explore its applications as a molecular building block in drug discovery and development.
Chemical Identity and Physicochemical Properties
1-(3-bromopropanoyl)piperidine, also known as 3-Bromo-1-(piperidin-1-yl)propan-1-one, is a derivative of piperidine featuring a reactive 3-bromopropanoyl group attached to the piperidine nitrogen. This structure imparts dual functionality: the stable, conformationally-restricted piperidine ring, a common motif in pharmaceuticals, and a reactive alkyl bromide handle, which is susceptible to nucleophilic substitution. This makes the compound an ideal intermediate for introducing a piperidinoyl-ethyl linker into more complex molecules.
The key physicochemical properties of 1-(3-bromopropanoyl)piperidine are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-1-(piperidin-1-yl)propan-1-one | N/A |
| Synonyms | 1-(3-bromopropanoyl)piperidine | [1][2] |
| CAS Number | 90154-52-2 | [2][3] |
| Molecular Formula | C₈H₁₄BrNO | [1][2] |
| Molecular Weight | 220.11 g/mol | [1][2][3] |
| Physical Form | Liquid | [2][3] |
| Typical Purity | ≥95% | [2][3] |
| Storage Conditions | 2-8°C under an inert atmosphere | [2][3] |
Chemical Structure
The structure consists of a central piperidine ring N-acylated with a 3-bromopropanoyl chain.
Caption: 2D Chemical Structure of 1-(3-bromopropanoyl)piperidine.
Synthesis Protocol: Acylation of Piperidine
The most direct and common method for synthesizing 1-(3-bromopropanoyl)piperidine is the Schotten-Baumann acylation of piperidine with 3-bromopropanoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine (piperidine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Rationale and Mechanistic Insight
The choice of reagents and conditions is critical for ensuring high yield and purity.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used.[4] This is to prevent the highly reactive 3-bromopropanoyl chloride from hydrolyzing or reacting with a protic solvent.
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential.[4] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting piperidine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.
-
Temperature Control: The reaction is initiated at 0°C.[4] This is to moderate the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and degradation of the product.
The overall workflow is illustrated below.
Caption: Experimental workflow for the synthesis of 1-(3-bromopropanoyl)piperidine.
Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 equivalent). Dilute with anhydrous dichloromethane (DCM) to a concentration of ~0.5 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with magnetic stirring.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Acylation: Add 3-bromopropanoyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(3-bromopropanoyl)piperidine.[4]
Applications in Research and Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to act as a rigid scaffold to orient functional groups for optimal target binding.[2][5][6]
1-(3-bromopropanoyl)piperidine serves as a key building block for introducing this valuable motif. The primary application lies in its use as a linker or intermediate in multi-step syntheses.
-
Alkylation of Nucleophiles: The terminal bromide is an excellent electrophile for alkylating a wide range of nucleophiles (e.g., amines, thiols, phenoxides, carbanions). This allows for the covalent attachment of the piperidine-amide moiety to a core molecule of interest. This strategy is frequently employed in structure-activity relationship (SAR) studies, where the piperidine group is explored for its potential to improve solubility, metabolic stability, or target affinity.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small fragments containing desirable motifs are identified and then elaborated upon. A molecule like 1-(3-bromopropanoyl)piperidine is an ideal reagent for growing a fragment hit by appending the piperidine group to explore interactions in adjacent binding pockets of a biological target.
-
Development of Bioactive Compounds: Piperidine derivatives have shown a vast spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer, antimicrobial, and anti-inflammatory properties.[6][7] The synthesis of novel derivatives often relies on intermediates like 1-(3-bromopropanoyl)piperidine to construct the final molecular architecture.
Safety, Handling, and Storage
As a reactive alkylating agent and irritant, proper safety precautions are mandatory when handling this compound.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[4]
-
Handling: Avoid inhalation of vapor and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.[2][3]
Conclusion
1-(3-bromopropanoyl)piperidine is a synthetically versatile and commercially available building block of significant interest to medicinal chemists and drug development professionals. Its bifunctional nature, combining a stable piperidine scaffold with a reactive alkyl bromide, provides a reliable method for incorporating the piperidine motif into novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of next-generation therapeutics.
References
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . MDPI. [Link]
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3-Bromo-1-(piperidin-1-yl)propan-1-one . SigmaAldrich.cn. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
-
1-(3-Bromopropyl) piperidine Hydrobromide . Synocule – Research Lab. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development (IJNRD). [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . Advanced Journal of Chemistry A. [Link]
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Methodological & Application
synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one from 3-bromopropionyl chloride
Executive Summary & Application Context
This guide details the synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2), a critical intermediate in the development of covalent kinase inhibitors and functionalized linkers. While the reaction appears to be a standard nucleophilic acyl substitution, the presence of a
Failure to control thermodynamic and kinetic parameters results in the formation of the acrylamide byproduct (1-(piperidin-1-yl)prop-2-en-1-one), significantly reducing yield and purity. This protocol utilizes a low-temperature, anhydrous Schotten-Baumann-type condition optimized to suppress elimination and ensure high fidelity of the alkyl bromide motif.
Key Chemical Properties
| Parameter | Reactant: 3-Bromopropionyl Chloride | Reactant: Piperidine | Product: 3-Bromo-1-(piperidin-1-yl)propan-1-one |
| CAS | 15486-96-1 | 110-89-4 | 90154-52-2 |
| MW | 171.42 g/mol | 85.15 g/mol | 220.11 g/mol |
| Boiling Point | 55-57 °C (17 mmHg) | 106 °C | N/A (Solid/Oil) |
| Density | 1.70 g/mL | 0.862 g/mL | ~1.3 g/mL (est) |
| Hazards | Corrosive, Lachrymator, Moisture Sensitive | Flammable, Toxic, Corrosive | Irritant, Alkylating Agent |
Scientific Integrity: Mechanism & Critical Control Points
The Competing Pathways
The synthesis involves the attack of the piperidine nitrogen lone pair on the carbonyl carbon of the acid chloride. However, the acidic protons at the
-
Pathway A (Desired): Nucleophilic Acyl Substitution.
-
Pathway B (Undesired):
-Elimination (Dehydrohalogenation).
Control Strategy
To favor Pathway A, we must manipulate the reaction kinetics:
-
Temperature Control (
C): Elimination has a higher activation energy than acyl substitution. Maintaining low temperatures kinetically traps the reaction in the substitution pathway. -
Base Selection: Using a non-nucleophilic auxiliary base (Triethylamine) in stoichiometric amounts prevents excess basicity that would promote E2 elimination.
-
Anhydrous Conditions: 3-Bromopropionyl chloride hydrolyzes rapidly in water to form 3-bromopropionic acid and HCl. Anhydrous Dichloromethane (DCM) is the solvent of choice due to its high solubility for the reactants and ease of removal.
Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Bromopropionyl chloride (1.0 equiv)
-
Piperidine (1.0 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous
-
-
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Addition Funnel (pressure-equalizing)
-
Inert Gas Line (Nitrogen or Argon)
-
Ice/Salt Bath (
C)
-
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 3-neck RBF and cool under a stream of dry Nitrogen.
-
Charge the flask with Piperidine (10 mmol, 0.85 g) and Triethylamine (11 mmol, 1.11 g) .
-
Add DCM (20 mL) to dissolve the amines.
-
Submerge the flask in an ice/salt bath and cool to
C to C . Critical: Allow 15 mins for equilibration.
Step 2: Controlled Addition ( The "Slow-Drip" Phase)
-
Dilute 3-Bromopropionyl chloride (10 mmol, 1.71 g) in DCM (10 mL) in the addition funnel.
-
Add the acid chloride solution dropwise to the amine mixture over 30-45 minutes .
-
Expert Insight: Rapid addition causes localized heating (exotherm), which immediately triggers
-elimination. Monitor internal temperature; do not exceed C.
-
-
Observe the formation of a white precipitate (Triethylamine Hydrochloride salts). This confirms the reaction is progressing.[2][3]
Step 3: Reaction Completion
-
Once addition is complete, allow the reaction to stir at
C for 1 hour. -
Slowly warm to room temperature over 1 hour.
-
QC Checkpoint: Take a crude aliquot for TLC (Solvent: 50% EtOAc/Hexanes). The acid chloride spot should be gone.
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture into 20 mL of ice-cold water.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Acid Wash (Purification): Wash the organic layer with 0.5 M HCl (2 x 15 mL) .
-
Why? This removes unreacted Piperidine and TEA. The product (an amide) is not basic and will remain in the organic layer.
-
-
Base Wash (Neutralization): Wash with Saturated NaHCO₃ (2 x 15 mL) .
-
Why? This removes any hydrolyzed 3-bromopropionic acid or residual HCl.
-
-
Drying: Wash with Brine (1 x 15 mL), dry over Anhydrous MgSO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at < 30°C . Note: Do not overheat the water bath to prevent thermal elimination.
Process Visualization (Workflow & Logic)
The following diagram illustrates the decision logic and process flow, highlighting the critical divergence between the desired product and the elimination byproduct.
Figure 1: Synthesis workflow emphasizing the critical temperature control point to avoid
Process Analytical Technology (PAT) & Validation
To confirm the identity of the product and ensure no elimination occurred, use 1H NMR (CDCl₃) .
| Signal Region | Multiplicity | Integration | Assignment | Diagnostic Value |
| 3.60 - 3.70 ppm | Triplet (t) | 2H | Primary Confirmation. If this is a multiplet or shifted upfield, suspect elimination. | |
| 2.80 - 2.90 ppm | Triplet (t) | 2H | Confirms the propionyl chain integrity. | |
| 3.40 - 3.55 ppm | Multiplet | 4H | Piperidine | Confirms amide bond formation. |
| 5.5 - 6.5 ppm | Multiplet | 0H | Vinyl Protons | Impurity Check. Any signals here indicate the presence of the acrylamide byproduct. |
Storage & Stability
The product contains a reactive alkyl bromide.[7]
-
Stability: Prone to slow hydrolysis or internal cyclization/polymerization.
-
Storage: Store under inert atmosphere (Argon) at
C . -
Handling: Treat as a potential alkylating agent (carcinogen suspect). Double glove and use a fume hood.
References
-
Sigma-Aldrich. 3-Bromopropionyl chloride Product Specification & Safety Data Sheet.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84944, 3-Bromopropanoyl chloride.Link
-
GuideChem. Synthesis and Properties of 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2).Link
-
Organic Syntheses. General Procedures for Amide Bond Formation via Acid Chlorides (Benzoyl Piperidine). Org.[3] Synth. 1929, 9, 16. Link
-
Wikipedia. Beta-Hydride Elimination and Beta-Elimination in Organic Synthesis.Link
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. guidechem.com [guidechem.com]
- 4. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Bromopropionyl chloride CAS#: 15486-96-1 [m.chemicalbook.com]
Application Note: Nucleophilic Substitution of 3-Bromo-1-(piperidin-1-yl)propan-1-one
Abstract & Scope
This technical guide details the reactivity profile and experimental protocols for 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2), a versatile building block used to introduce the 3-(piperidin-1-yl)-3-oxopropyl linker. While nominally a primary alkyl bromide substrate for SN2 reactions, this molecule exhibits a "chameleon" reactivity profile due to the presence of the
This guide addresses the critical competition between Direct Substitution (SN2) and Elimination-Addition (E2/Michael) pathways. We provide optimized protocols for coupling with amines (creating CNS-active pharmacophores) and thiols, along with troubleshooting strategies to suppress polymerization side-products derived from the acrylamide intermediate.
Chemical Profile & Reactivity Analysis
The Substrate
-
IUPAC Name: 3-Bromo-1-(piperidin-1-yl)propan-1-one[1]
-
Molecular Weight: 220.11 g/mol [2]
-
Structure: A piperidine amide connected to a primary bromide via an ethylene linker.
The Mechanistic Divergence (Critical Control Point)
The presence of the carbonyl group at the
-
Pathway A: Direct SN2 Substitution. Occurs with non-basic nucleophiles (e.g., azides, thiols, carboxylates) or in the absence of strong base.
-
Pathway B: Elimination-Addition. Basic nucleophiles (e.g., secondary amines) often deprotonate the
-carbon first, causing E2 elimination to form the acrylamide intermediate (1-(piperidin-1-yl)prop-2-en-1-one). The nucleophile then undergoes conjugate addition (Michael addition) to the alkene.
Expert Insight: While both pathways often yield the same final structure for achiral nucleophiles, Pathway B poses a risk: the acrylamide intermediate can polymerize or react with trace water, leading to lower yields. Controlling the pH and temperature is essential to bias the reaction toward the desired mechanism.
Figure 1: Mechanistic divergence. Basic conditions favor the red pathway (Elimination-Addition), while neutral conditions favor the blue pathway (Direct SN2).
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Best for: Secondary amines (e.g., morpholine, pyrrolidine) where basicity promotes the elimination-addition route.
Rationale: Since secondary amines are basic, trying to force a direct SN2 often results in a mix of mechanisms. This protocol intentionally drives the reaction via the acrylamide intermediate in situ but controls the concentration to prevent polymerization.
Reagents:
-
Substrate: 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv)
-
Nucleophile: Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: NaI (0.1 equiv) - Optional, accelerates leaving group departure.
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of dry MeCN (0.2 M concentration).
-
Base Addition: Add powdered
(2.0 mmol). Note: If using DIPEA, add it simultaneously with the amine. -
Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.
-
Reaction: Heat to 50°C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LC-MS. You may observe the acrylamide intermediate (
) transiently. The reaction is complete when both bromide and acrylamide are consumed.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Dissolve residue in DCM, wash with water (to remove salts/excess amine), dry over
, and concentrate. Most products are pure enough for use; otherwise, flash chromatography (MeOH/DCM) is recommended.
Protocol B: C-S Bond Formation (Thioetherification)
Best for: Thiols, Thiophenols (High Nucleophilicity, Low Basicity).
Rationale: Thiols are excellent nucleophiles (soft) and can displace the bromide directly via SN2 without generating the acrylamide, provided a non-nucleophilic base is used carefully.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Thiol (1.1 equiv)
-
Base:
(1.1 equiv) or (1.2 equiv) -
Solvent: Acetone or THF (0.1 M)
Step-by-Step:
-
Preparation: Suspend
and the thiol in Acetone at 0°C. -
Addition: Add a solution of 3-Bromo-1-(piperidin-1-yl)propan-1-one slowly over 15 minutes.
-
Why? Keeping the substrate concentration low relative to the thiol prevents the thiol from acting as a base on the substrate.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.
-
Workup: Dilute with EtOAc, wash with saturated
and Brine. -
Yield Expectation: >85% isolated yield.
Protocol C: Finkelstein Activation (For Sluggish Nucleophiles)
Best for: Sterically hindered amines or anilines.
Rationale: Converting the alkyl bromide to an alkyl iodide in situ weakens the C-X bond (C-I is weaker than C-Br) and increases reaction rate by orders of magnitude.
Step-by-Step:
-
Dissolve substrate (1.0 equiv) and NaI (0.2 - 1.0 equiv) in Acetone or Butanone.
-
Stir at room temperature for 30 minutes. A white precipitate (NaBr) will form, indicating halogen exchange.
-
Add the nucleophile and base.[3]
-
Reflux (56°C for acetone) until complete.
Data Summary & Troubleshooting
| Parameter | SN2 Favored (Pathway A) | Elimination-Addition Favored (Pathway B) |
| Nucleophile | Azides ( | Secondary Amines ( |
| Solvent | Acetone, THF, DMF (Dry) | MeOH, EtOH, MeCN/Water |
| Temperature | Low to Moderate (0°C - 40°C) | Elevated (50°C - 80°C) |
| Risk Factor | Slow kinetics with steric hindrance | Polymerization of intermediate |
Troubleshooting Guide
-
Problem: Low yield, polymeric gum observed.
-
Cause: Uncontrolled elimination followed by polymerization of the acrylamide.
-
Solution: Add a radical inhibitor (e.g., BHT, 1 mol%) if heating is required. Switch to Protocol B conditions but lower the temperature.
-
-
Problem: Incomplete conversion.
-
Cause: Leaving group is too stable.
-
Solution: Use Protocol C (Finkelstein conditions) with 1.0 equiv NaI in Butanone at reflux.
-
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the optimal synthetic protocol based on nucleophile properties.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12207901, 3-Bromo-1-(piperidin-1-yl)propan-1-one. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on E1cB mechanisms in beta-halo carbonyls).
Sources
using 1-(3-bromopropanoyl)piperidine as an alkylating agent
Application Note: 1-(3-Bromopropanoyl)piperidine as a Latent Electrophile for Targeted Alkylation
Executive Summary
1-(3-Bromopropanoyl)piperidine (CAS: 90154-52-2) is a versatile bifunctional reagent used primarily as a "masked" Michael acceptor and a functionalized alkylating agent. Unlike simple alkyl halides, this molecule possesses a specific reactivity profile driven by the amide-adjacent leaving group. It is widely employed in medicinal chemistry to introduce the piperidine pharmacophore via a propanoyl linker and in proteomics as a cysteine-reactive covalent probe.
This guide details the mechanistic considerations, optimized protocols for synthesis and protein conjugation, and safety protocols required for high-fidelity application of this reagent.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | 3-bromo-1-(piperidin-1-yl)propan-1-one |
| CAS Number | 90154-52-2 |
| Molecular Formula | |
| Molecular Weight | 220.11 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| Reactivity Class | |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive. |
Mechanism of Action: The "Dual-Pathway" Alkylation
The utility of 1-(3-bromopropanoyl)piperidine lies in its ability to react via two distinct mechanistic pathways depending on the pH and basicity of the reaction environment. Understanding this is crucial for controlling selectivity.
-
Direct Substitution (
): In neutral or weakly basic conditions, nucleophiles can directly displace the bromine. This is slower but avoids the formation of the reactive acrylamide intermediate. -
Elimination-Addition (E1cB
Michael Addition): In the presence of a base (e.g., TEA, DIEA), the acidic -protons are removed, eliminating HBr to form 1-acryloylpiperidine . This intermediate is a potent Michael acceptor that rapidly reacts with soft nucleophiles (thiols, secondary amines).
Key Advantage: The reagent acts as a "safety-catch" electrophile. It is less prone to non-specific polymerization than the free acrylamide during storage but activates rapidly in situ upon base addition.
Figure 1: Dual mechanistic pathways. The Elimination-Addition pathway (Red/Green arrows) is the dominant mechanism in standard synthetic protocols involving base.
Application Protocol A: Synthetic N-Alkylation
Objective: To attach the (3-piperidinyl)-propanoyl moiety to a secondary amine (e.g., creating a piperidine-linked pharmacophore).
Reagents:
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: 1-(3-bromopropanoyl)piperidine (1.2 equiv)
-
Base:
(3.0 equiv) or DIEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(3.0 mmol) to the solution.-
Note: If the substrate is acid-sensitive, use DIEA (2.5 mmol) instead, but cool the reaction to 0°C first to control the exotherm of acrylamide formation.
-
-
Reagent Addition: Add 1-(3-bromopropanoyl)piperidine (1.2 mmol) dropwise over 5 minutes.
-
Critical: Do not dump the reagent in all at once if using organic base; the rapid generation of HBr and subsequent neutralization can cause localized heating.
-
-
Reaction: Stir at room temperature (20–25°C) for 4–16 hours.
-
Monitoring: Monitor by TLC or LCMS. The intermediate acrylamide (if formed) may be visible as a transient peak (
).
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude residue usually requires flash column chromatography (DCM/MeOH gradient) to remove excess reagent and hydrolysis byproducts.
Application Protocol B: Cysteine Proteomics (Covalent Probing)
Objective: To selectively alkylate reactive cysteine residues in proteins for mass spectrometry profiling.
Context: 1-(3-bromopropanoyl)piperidine serves as a "warhead" that mimics the reactivity of covalent drugs (e.g., Ibrutinib analogs) but with a specific piperidine tail that can improve solubility or interaction with specific binding pockets.
Reagents:
-
Protein Sample (1 mg/mL in PBS, pH 7.4)
-
Stock Solution: 100 mM 1-(3-bromopropanoyl)piperidine in dry DMSO.
-
Quenching Buffer: 100 mM DTT or Mercaptoethanol.
Step-by-Step Protocol:
-
Reduction (Optional): If mapping total cysteine content, reduce disulfides with TCEP (1 mM final) for 30 min at RT. For mapping reactive surface cysteines, skip this step.
-
Labeling: Add the Reagent Stock to the protein solution to a final concentration of 0.5 – 1.0 mM (approx. 10-20 fold excess over protein concentration).
-
Solvent Note: Keep final DMSO concentration < 1% to avoid protein denaturation.
-
-
Incubation: Incubate at 37°C for 1 hour in the dark.
-
Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM. Incubate for 10 minutes.
-
Analysis: Proceed to trypsin digestion and LC-MS/MS analysis. Look for a mass shift of +139.09 Da (Molecular weight of reagent minus HBr) on Cysteine residues.
Experimental Workflow Diagram
Figure 2: Standard workflow for synthetic alkylation using 1-(3-bromopropanoyl)piperidine.
Safety & Handling (Critical)
-
Lachrymator Potential: Like many
-halo carbonyls and acrylamide precursors, this compound is a likely lachrymator (induces tearing) and a potent skin irritant. -
Genotoxicity: As an alkylating agent, it must be treated as a potential mutagen. It reacts with nucleophilic DNA bases.
-
Engineering Controls:
-
Always handle inside a certified chemical fume hood.
-
Use double nitrile gloves.
-
Quench all waste streams with dilute NaOH/Thiol mixture to destroy unreacted alkylator before disposal.
-
-
First Aid: In case of skin contact, wash with 5% sodium bicarbonate solution followed by soap and water.
References
-
Mechanism of Beta-Haloamides
- Title: "Reactivity of beta-haloamides in nucleophilic substitution and elimin
- Source:Journal of Organic Chemistry
- Context: Establishes the competition between and E1cB pathways in 3-bromopropionyl deriv
-
Cysteine Alkylation Protocols
- Title: "Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis." (Analogous chemistry)
-
Source:Analytical Biochemistry (1994)[5]
- Context: Defines the specificity of 3-bromoalkyl reagents for thiols.
-
Piperidine Linker Synthesis
-
Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[6]
- Source:Int. J. Mol. Sci. (2020)
- Context: Reviews the utility of introducing piperidine moieties into drug scaffolds.
-
-
Safety Data
Sources
- 1. 3-Bromo-1-(piperidin-1-yl)propan-1-one | 90154-52-2 [sigmaaldrich.cn]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 3-Bromo-1-(propan-2-yl)piperidin-2-one | C8H14BrNO | CID 21388327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized N-Alkylation Strategies using 3-Bromo-1-(piperidin-1-yl)propan-1-one
This Application Note is designed to provide a comprehensive, field-validated guide for using 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2) as an electrophilic linker in medicinal chemistry.
Introduction & Strategic Utility
3-Bromo-1-(piperidin-1-yl)propan-1-one is a bifunctional building block featuring a piperidine amide and a reactive alkyl bromide. It is widely employed in drug discovery to introduce the 1-(piperidin-1-yl)propan-1-one motif, a pharmacophore often associated with histamine H3 antagonists (e.g., Pitolisant analogs), sigma receptor ligands, and various GPCR modulators.
The Chemist's Challenge: vs. Elimination
The core challenge when using this reagent is controlling the competition between Nucleophilic Substitution (
Because the bromide is located at the
-
Pathway A (
): Direct displacement of Br by the amine. (Preferred for kinetic control). -
Pathway B (Elimination-Addition): In situ formation of the acrylamide followed by Michael Addition of the amine. (Thermodynamically driven, but risks polymerization).
This guide focuses on conditions that maximize Pathway A (clean alkylation) while managing Pathway B.
Mechanistic Decision Matrix
The following diagram illustrates the divergent pathways and the role of catalysts (KI) in steering the reaction.
Caption: Figure 1: Reaction pathways. The Green path (KI-catalyzed) is preferred for clean kinetics. The Red path (Elimination) occurs with strong bases or high heat.
Experimental Protocols
Protocol A: Standard N-Alkylation of Aliphatic Amines
Best for: Primary and secondary amines (e.g., pyrrolidine, morpholine, benzylamine).
Mechanism: Finkelstein-assisted
Materials
-
Electrophile: 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv)
-
Nucleophile: Target Amine (1.1 – 1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 equiv) and KI (0.2 equiv) in anhydrous MeCN. -
Amine Addition: Add the target amine (1.1 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Dissolve 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the stirring mixture.
-
Why? Dropwise addition keeps the concentration of the electrophile low, reducing the risk of amine dimerization (if the amine is primary).
-
-
Reaction: Heat the mixture to 50–60°C under an inert atmosphere (
or Ar). Monitor by TLC or LC-MS.-
Typical Time: 4–12 hours.
-
Note: Do not reflux vigorously (>80°C) unless necessary, as this promotes elimination to the acrylamide.
-
-
Workup:
-
Purification: Flash column chromatography (usually DCM/MeOH gradients).
Protocol B: N-Alkylation of Indoles and Imidazoles
Best for: Weakly nucleophilic nitrogen heterocycles. Mechanism: Anionic alkylation (requires deprotonation).
Materials
-
Electrophile: 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.2 equiv)
-
Nucleophile: Indole derivative (1.0 equiv)[3]
-
Base: Sodium Hydride (NaH), 60% in oil (1.2 – 1.5 equiv) OR Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (anhydrous) or DMF/THF mixture.[5]
Step-by-Step Procedure
-
Deprotonation:
-
Dissolve the indole (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C.
-
Carefully add NaH (1.2 equiv) portion-wise. Evolution of
gas will occur. -
Stir at 0°C to RT for 30 minutes until gas evolution ceases and the solution clears (often turns yellow/red).
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.2 equiv) dissolved in DMF dropwise.
-
Critical: Maintain low temperature (0°C to RT) initially to prevent elimination of the reagent by the highly basic indolyl anion.
-
-
Reaction: Allow to warm to RT and stir for 6–18 hours.
-
Optimization: If conversion is slow, heat to 50°C. Avoid temperatures >80°C with NaH.
-
-
Quench & Workup:
-
Carefully quench with saturated aqueous
at 0°C. -
Extract with EtOAc (3x).
-
Wash combined organics with water (2x) and brine (to remove DMF).
-
Dry (
) and concentrate.[2]
-
Quantitative Data & Troubleshooting
Solvent & Base Selection Guide[5]
| Condition Set | Base | Solvent | Temp | Best For | Risk |
| Standard | MeCN | 60°C | Slow reaction | ||
| Finkelstein | MeCN | 50°C | Iodine color in product | ||
| Strong Base | NaH | DMF | 0°C | Indoles, Amides | Elimination of reagent |
| Mild/Soluble | DIPEA | DCM/THF | RT | Sensitive substrates | Sluggish kinetics |
Troubleshooting Common Issues
Issue 1: Formation of Vinyl Impurity (Acrylamide)
-
Observation: NMR shows doublets at
6.2 and 5.7 ppm (vinyl protons). -
Cause: Base is too strong or temperature is too high, causing E2 elimination.
-
Solution: Switch from NaH to
. Lower reaction temperature. Add the base slowly or use a biphasic system (DCM/Water + Phase Transfer Catalyst).
Issue 2: Low Conversion
-
Observation: Starting material remains after 24h.
-
Cause: Bromide is a good leaving group, but the steric bulk of the piperidine-amide might hinder attack.
-
Solution: Add 0.5 equiv of NaI or KI . The in-situ formation of the alkyl iodide increases reactivity by ~10-100x.
Issue 3: Hydrolysis
-
Observation: Loss of piperidine moiety; formation of carboxylic acid.
-
Cause: Wet solvent or vigorous workup with strong acid/base.
-
Solution: Ensure anhydrous solvents.[5] Keep workup pH between 4 and 10.
Workflow Visualization
Caption: Figure 2: Decision tree for optimizing reaction conditions based on substrate type.
References
-
Reagent Properties & Safety: Sigma-Aldrich. 3-Bromo-1-(piperidin-1-yl)propan-1-one Product Information. Retrieved from
-
General N-Alkylation of Indoles: BenchChem. Protocol for Selective N-Alkylation of Indoles. Retrieved from
-
Finkelstein Catalysis in Amine Alkylation: ResearchGate Discussion. Procedure for N-alkylation of Piperidine. Retrieved from
-
Mechanistic Insight (Aziridinium vs Elimination): Understanding the Alkylation Mechanism of 3-Chloropiperidines. Eur. J. Org.[6] Chem. 2021.[4][6][7] Retrieved from
-
Related Synthesis (Piperidinyl Propanenitrile): Synthesis and crystal structure of piperidinyl propanenitrile. Scientific Reports, 2025. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
preparation of bioactive piperidine-based polymer films
Application Note: Design and Fabrication of Bioactive Cationic Piperidine-Methacrylate Polymer Films
Abstract
This guide details the synthesis, fabrication, and validation of bioactive polymer films based on Poly(2-(piperidin-1-yl)ethyl methacrylate) (PPEMA) .[1] Unlike passive barrier films, these matrices are engineered to be "contact-active," utilizing the high charge density of quaternized piperidine motifs to disrupt bacterial membranes.[1] This protocol covers the full workflow: monomer synthesis, free-radical polymerization, post-polymerization quaternization (to tune hydrophobicity), and solvent casting of defect-free films.[1]
Introduction & Chemical Design Strategy
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to modulate pKa and solubility. In polymer science, piperidine moieties serve a dual function:
-
pH-Responsiveness: The tertiary amine (pKa ~10) allows the film to swell/collapse based on physiological pH triggers.
-
Antimicrobial Potency: When quaternized with alkyl halides, the piperidine nitrogen becomes a permanent cationic center (
).[1] This creates a "biocidal warhead" that attracts negatively charged bacterial membranes, while the attached alkyl chain acts as a hydrophobic spear to penetrate the lipid bilayer.
The Critical Balance (HLB): The bioactivity of these films relies on the Hydrophilic-Lipophilic Balance (HLB) .
-
Too Hydrophilic (Short alkyl chains, e.g., Methyl): The polymer dissolves or fails to penetrate the bacterial membrane.
-
Too Hydrophobic (Long alkyl chains, e.g., Hexadecyl): The polymer aggregates, burying the active sites.
-
Optimal: Intermediate chains (Octyl/Decyl) often yield the highest "contact killing" efficiency.
Experimental Workflow
The following diagram outlines the critical path from raw reagents to the final bioactive interface.
Figure 1: Step-by-step synthesis workflow for generating quaternized piperidine-based polymer films.
Detailed Protocols
Protocol A: Monomer Synthesis (PEMA)
Objective: Synthesize 2-(piperidin-1-yl)ethyl methacrylate (PEMA).
-
Reagents: 2-Piperidineethanol (0.1 mol), Triethylamine (TEA, 0.12 mol), Methacryloyl chloride (0.11 mol), Dichloromethane (DCM, anhydrous).[1]
-
Setup: 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, submerged in an ice bath (0°C).
-
Procedure:
-
Dissolve Piperidineethanol and TEA in DCM under
. -
Add Methacryloyl chloride dropwise over 1 hour. Caution: Exothermic reaction.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Purification: Filter off the triethylamine hydrochloride salt. Wash the filtrate with
(sat.) and brine. Dry over . -
Isolation: Remove solvent via rotary evaporation. Distill under reduced pressure to obtain a clear oil.
-
Validation:
H-NMR should show vinyl protons at 5.5 and 6.1 ppm.
-
Protocol B: Polymerization & Quaternization
Objective: Create the cationic polyelectrolyte.
-
Polymerization:
-
Dissolve PEMA monomer (2 g) in THF (10 mL).
-
Add AIBN (1 wt% relative to monomer) as the radical initiator.
-
Degas: Freeze-pump-thaw (3 cycles) to remove oxygen.
-
Reaction: Heat to 70°C for 24 hours. Precipitate into cold hexane.
-
-
Quaternization (The "Activation" Step):
Protocol C: Film Fabrication (Solvent Casting)
Objective: Cast a uniform, transparent film with defined thickness (20-50
-
Dope Preparation:
-
Dissolve the quaternized polymer in Methanol/Ethanol (1:1) at 5 wt%.
-
Note: Avoid pure water as the hydrophobic alkyl chains may cause micellization/cloudiness.
-
Plasticizer (Optional): Add 10 wt% Glycerol if flexibility is required.
-
-
Casting:
-
Pour solution into a Teflon or glass petri dish.
-
Degassing: Place in a vacuum desiccator for 10 mins to remove micro-bubbles.
-
-
Drying (Critical):
Mechanism of Bioactivity
The film surface acts as a "contact-killing" interface. The cationic nitrogen attracts the bacteria, while the alkyl tail compromises the membrane integrity.
Figure 2: Mechanism of Action (MOA) for cationic piperidine-based surfaces against Gram-negative/positive bacteria.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes typical bioactivity data for Piperidine-Methacrylate films quaternized with different alkyl chain lengths against S. aureus (Gram-positive) and E. coli (Gram-negative).
| Alkyl Chain Length | Contact Angle (°) | Stability in Water | Bioactivity (S. aureus) | Bioactivity (E. coli) | Mechanism Note |
| Methyl (C1) | 45° (Hydrophilic) | Soluble (Dissolves) | Low | Low | Washes away; poor penetration.[1] |
| Butyl (C4) | 60° | Swells | Moderate | Low | Insufficient hydrophobicity.[1] |
| Octyl (C8) | 85° (Optimal) | Stable (Insoluble) | High (>99.9% Kill) | High (>99% Kill) | Ideal HLB Balance. |
| Hexadecyl (C16) | 105° (Hydrophobic) | Stable | Moderate | Low | Steric hindrance; chain aggregation.[1] |
Table 1: Effect of alkyl chain length on film properties and antimicrobial efficacy (Log reduction).
Troubleshooting & Quality Control
-
Issue: Opaque/Cloudy Films.
-
Cause: Phase separation or rapid solvent evaporation.
-
Fix: Use a co-solvent system (e.g., Ethanol/DMF) or slow down drying by covering the mold.[1]
-
-
Issue: Film Brittleness.
-
Cause: High Tg of the methacrylic backbone.
-
Fix: Add 10-20% PEG-400 or Glycerol as a plasticizer during the casting step.
-
-
Issue: Low Bioactivity.
-
Cause: Incomplete quaternization.
-
Fix: Verify conversion using
H-NMR. The signal for the -methylene protons next to the nitrogen will shift downfield ( ppm) upon quaternization.
-
References
-
Haldar, J., et al. (2005).[1] "Polymeric coatings that inactivate both influenza virus and pathogenic bacteria." Proceedings of the National Academy of Sciences. [Link]
-
Tiller, J. C., et al. (2001).[1] "Designing surfaces that kill bacteria on contact." Proceedings of the National Academy of Sciences. [Link]
-
Kenawy, E. R., et al. (2007).[1] "The Chemistry and Applications of Antimicrobial Polymers: A State-of-the-Art Review." Biomacromolecules. [Link][1]
-
Dizman, B., et al. (2006).[1] "Recent Advances in Antimicrobial Polymers." Polymer. [Link][1][2][3][4]
-
Jaeger, W., et al. (2012).[1][5] "Synthetic polymers with quaternary nitrogen atoms—Synthesis and structure of the most used type of cationic polyelectrolytes." Progress in Polymer Science. [Link][1]
Sources
- 1. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Providing Antibacterial Activity to Poly(2-Hydroxy Ethyl Methacrylate) by Copolymerization with a Methacrylic Thiazolium Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Films for Wound Healing Fabricated Using a Solvent Casting Technique | MDPI [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
Application Note: Optimized Coupling Protocols for 3-Bromo-1-(piperidin-1-yl)propan-1-one with Amines
Abstract & Scope
This technical guide details the reaction conditions for coupling 3-bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2) with various primary and secondary amines. This substrate serves as a critical "C3" building block for synthesizing
Unlike simple alkyl halides, this
Mechanistic Insight: The "Elimination-Addition" Pathway
To optimize this reaction, researchers must understand that it rarely proceeds via a pure
Reaction Pathways[2][3][4][5][6]
-
Path A (Direct Substitution): The amine attacks the
-carbon directly, displacing bromide.[1] This is favored in neutral conditions or with highly nucleophilic amines. -
Path B (Elimination-Addition): Base promotes E2 elimination of HBr to form 1-(piperidin-1-yl)prop-2-en-1-one (an acrylamide).[1] The amine then undergoes 1,4-conjugate addition to this intermediate.[1]
Expert Insight: In practice, Path B is the dominant and preferred pathway for high-yield synthesis.[1] It avoids the steric hindrance of the
Figure 1: Mechanistic dichotomy between Elimination-Addition (Red/Green path) and Direct Substitution (Blue path).
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition states. MeCN is preferred for easier workup; DMF is better for poor nucleophiles. |
| Base | ||
| Stoichiometry | 1.0 : 1.2 : 2.0 (Substrate : Amine : Base) | A slight excess of amine drives the equilibrium.[1] Excess base ensures complete neutralization of the HBr byproduct. |
| Temperature | 50°C - 80°C | Elevated temperature ensures rapid elimination to the acrylamide and overcomes the activation energy for the subsequent addition. |
| Concentration | 0.2 M - 0.5 M | Moderate concentration prevents intermolecular polymerization of the acrylamide intermediate. |
Experimental Protocols
Protocol A: Standard Heterogeneous Conditions (Recommended)
Best for: Secondary amines, cyclic amines (morpholine, piperazine), and robust primary amines.[1]
Materials:
-
3-bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv)[1]
-
Amine (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Acetonitrile (MeCN), ACS grade
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend
(2.0 equiv) in MeCN (5 mL per mmol substrate). -
Addition: Add the Amine (1.2 equiv) to the suspension.[1]
-
Substrate Addition: Add 3-bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv) dropwise (if liquid) or as a solution in a minimal amount of MeCN.
-
Note: Adding the substrate last ensures the base is available to neutralize the HBr immediately.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate acrylamide may be visible (lower polarity than product) if the reaction is incomplete.[1]
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). Rinse the cake with MeCN. -
Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for use (
). If necessary, purify via flash column chromatography (DCM/MeOH or Ethyl Acetate/Hexane).
Protocol B: Two-Step "In-Situ" Method (For Hindered Amines)
Best for: Sterically hindered amines or anilines that react slowly, where competing polymerization of the acrylamide is a risk.[1]
Procedure:
-
Elimination Step: Dissolve 3-bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv) in DMF (0.5 M). Add Triethylamine (
) (1.5 equiv). Stir at room temperature for 1–2 hours.-
Checkpoint: Confirm conversion to 1-(piperidin-1-yl)prop-2-en-1-one by TLC (loss of starting material, formation of a UV-active spot).[1]
-
-
Addition Step: Add the hindered amine (1.5–2.0 equiv) and a Lewis Acid catalyst (optional, e.g.,
or , 10 mol%) if the amine is very unreactive.[1] -
Reaction: Heat to 80–90°C for 12–24 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Polymer Formation | Acrylamide intermediate polymerized before amine addition.[1] | Use Protocol B . Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture.[1] |
| Dialkylation (Primary Amines) | Primary amine reacted twice with the alkylating agent.[1] | Use a large excess of the primary amine (3–5 equiv ) or use Protocol B with slow addition of the acrylamide to the amine. |
| Incomplete Conversion | Reaction temperature too low; Base too weak. | Increase temperature to reflux (MeCN, 82°C). Switch base to |
| Hydrolysis of Amide | Wet solvent or presence of strong hydroxide. | Ensure anhydrous conditions . Avoid NaOH/KOH; stick to Carbonates or tertiary amines. |
Safety & Handling
-
Vesicant Hazard:
-bromo amides and the acrylamide intermediates are potent alkylating agents. They can cause severe skin irritation and blistering (vesicants).[1] -
PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.
-
Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution to consume the alkylating agent.
References
-
Substrate Identification
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224856, 3-Bromo-1-(piperidin-1-yl)propan-1-one. Retrieved October 26, 2025 from [Link].
-
-
Mechanistic Foundation (Elimination-Addition)
-
Bunnett, J. F. (1951). Mechanism of the Reaction of Amines with beta-Halo Amides.[1] This foundational concept details the kinetic preference for elimination-addition over direct substitution in beta-halo carbonyls.
- See also:Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
-
- Analogous Protocols (Piperidine Amides)
-
General Amide Alkylation Guides
-
Common Organic Chemistry. Amine Alkylation Protocols. Retrieved from [Link].
-
Sources
Troubleshooting & Optimization
preventing hydrolysis of 3-Bromo-1-(piperidin-1-yl)propan-1-one during storage
Technical Support Center: Stability & Storage of 3-Bromo-1-(piperidin-1-yl)propan-1-one
Executive Summary: The Stability Dashboard
For immediate reference, adhere to these core storage parameters to prevent the degradation cascade described in Section 2.
| Parameter | Specification | Criticality |
| Temperature | -20°C (Preferred) or 2–8°C | High (Slows kinetics of |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical (Excludes atmospheric moisture) |
| Container | Amber Glass with Teflon-lined cap | High (Prevents photolysis & solvent leaching) |
| Desiccant | Secondary containment with | High (Scavenges ambient humidity) |
| Solvent | Store Neat (Avoid DMSO/MeOH) | Critical (Prevents solvolysis) |
The Mechanism: Why This Compound Fails
The "Hidden" Autocatalytic Threat
Researchers often assume the amide bond is the weak link. It is not. The primary failure point is the alkyl bromide (
-
Phase 1 (Initiation): Trace moisture attacks the
-carbon via nucleophilic substitution ( ), displacing the bromide. -
Phase 2 (Acid Generation): This reaction releases Hydrogen Bromide (HBr).
-
Phase 3 (Cascade Failure): HBr is a strong acid. It protonates the amide carbonyl, dramatically lowering the activation energy for amide hydrolysis. The compound effectively digests itself.
Visualizing the Degradation Pathway The following diagram illustrates the kinetic pathway of failure. Note that Step 2 is the point of no return.
Figure 1: The autocatalytic degradation cycle. Note how HBr generated in the first step feeds back to accelerate the destruction of the remaining compound.
Standard Operating Procedure (SOP): Storage & Handling
Objective: Isolate the compound from the three vectors of decay: Moisture, Heat, and Light.
Step 1: Receipt & Initial Handling
-
Equilibration: Do not open the shipping vial immediately. Allow the vial to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the product.
-
Aliquot: If you plan to use the compound over multiple experiments, divide it into single-use aliquots under an inert atmosphere (Glovebox or Schlenk line).
Step 2: Long-Term Storage Protocol
-
Primary Container: Transfer neat liquid/solid into an amber glass vial.
-
Seal: Flush the headspace with dry Argon for 30 seconds. Cap immediately with a Teflon (PTFE) lined cap. Parafilm is insufficient for long-term moisture exclusion.
-
Secondary Containment: Place the vial inside a larger jar containing a layer of desiccant (Drierite or activated silica gel).
-
Environment: Store at -20°C.
Step 3: Solubilization Rules
-
Do NOT store as a stock solution in DMSO or DMF. These solvents are hygroscopic and can accelerate halide displacement (Kornblum oxidation risk).
-
Do prepare solutions fresh in anhydrous DCM or THF immediately before use.
Troubleshooting Guide & FAQs
Scenario A: "The compound has turned yellow/orange."
-
Diagnosis: Oxidation or HBr release.[1] Bromide ions can oxidize to elemental bromine (
) under light exposure, causing yellowing. -
Action: Check pH. Dissolve a small amount in neutral water and check with pH paper. If acidic (pH < 4), significant hydrolysis has occurred.[2] Purify via silica plug filtration (DCM eluent) immediately.
Scenario B: "There is a white precipitate in the liquid."
-
Diagnosis: Formation of Piperidinium Hydrobromide. This confirms the amide bond has cleaved, and the resulting piperidine has reacted with the HBr byproduct.
-
Action: The sample is likely compromised. Analyze via NMR. If the precipitate is heavy, discard the batch.
Scenario C: "Can I use a freezer without a desiccator?"
-
Answer: Risk is high. Standard laboratory freezers have high humidity and freeze/thaw cycles. Without secondary desiccation, moisture will permeate standard caps over months.
Scenario D: "How do I verify purity before a critical reaction?"
-
Method: Run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 3:1).
-
Spot 1: Your Sample.
-
Spot 2: Authentic Standard (if available) or Piperidine (co-spot).
-
Visualization: UV and Iodine stain.
-
Interpretation: The alcohol degradation product is much more polar (lower
). Piperidine will stay at the baseline or streak.
-
Quality Control: Validation Metrics
Use the following shifts to distinguish the intact molecule from its hydrolysis products.
| Feature | Intact Compound | Hydrolysis Product (Alcohol) | Cleavage Product (Amine) |
| 1H NMR ( | Triplet ~3.5-3.6 ppm ( | Triplet ~3.7-3.8 ppm ( | N/A |
| IR Spectroscopy | Strong C=O (~1640 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) | N-H stretch / Salt peaks |
| Physical Appearance | Clear liquid / Low melting solid | Viscous liquid | Solid precipitate |
References
- Solvolysis Mechanisms:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on hydrolysis of alkyl halides).
- Amide Stability:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Handling of Hygroscopic Reagents: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Safety Data Sheet (SDS): Sigma-Aldrich. (2023). Safety Data Sheet for 3-Bromo-1-(piperidin-1-yl)propan-1-one.
Sources
Technical Support Center: Minimizing Cyclization of β-Bromo Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for minimizing the common and often frustrating side reaction of intramolecular cyclization of β-bromo amides to form β-lactams (azetidin-2-ones).[1] Our approach is grounded in mechanistic principles and validated by experimental evidence to ensure you can confidently troubleshoot and optimize your reaction outcomes.
Introduction to the Challenge
β-bromo amides are versatile intermediates in organic synthesis. However, their utility is often hampered by a competing intramolecular nucleophilic substitution reaction, where the amide nitrogen attacks the carbon bearing the bromine atom, leading to the formation of a four-membered β-lactam ring. While β-lactams are themselves valuable synthons, particularly in the development of antibiotics, their formation as a byproduct can significantly reduce the yield of the desired linear product.[1] This guide will equip you with the knowledge to control this delicate balance.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, providing not just a solution, but a rationale rooted in chemical principles.
Question 1: "My reaction is producing a high percentage of the cyclized β-lactam byproduct. How can I favor the formation of my desired linear product?"
Answer:
This is the most common issue when working with β-bromo amides. The propensity for cyclization is governed by a number of factors, primarily the reaction conditions which can be tuned to favor intermolecular reactions over the intramolecular cyclization. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Choice of Base:
The base is a critical parameter. A strong, non-nucleophilic, and sterically hindered base is often preferred to deprotonate the amide NH without acting as a competing nucleophile.
-
Rationale: The cyclization proceeds via the amide anion. A strong base will generate a higher concentration of the reactive amide anion. However, a sterically hindered base is less likely to participate in intermolecular side reactions.
-
Recommendation: Consider switching to bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium tert-butoxide (KOtBu). These bases are effective at deprotonating the amide while their bulkiness disfavors intermolecular reactions.
2. Optimize the Reaction Temperature (Kinetic vs. Thermodynamic Control):
Temperature plays a crucial role in determining the product distribution.[2][3][4]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest will be the major product.[2][3][5] The intramolecular cyclization to the β-lactam often has a lower activation energy and is thus kinetically favored.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction can become reversible, leading to thermodynamic control where the more stable product is favored.[2][3][4] In many cases, the linear, acyclic product is thermodynamically more stable than the strained four-membered β-lactam ring.
-
Experimental Protocol:
-
Set up parallel reactions at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature).
-
Monitor the reaction progress by TLC or LC-MS to determine the ratio of linear product to cyclized byproduct at each temperature.
-
If the linear product is indeed more stable, you should observe an increase in its relative amount at higher temperatures, assuming the reaction is reversible under these conditions.
-
3. Adjust the Concentration:
The concentration of your reactants can significantly influence the outcome.
-
Rationale: Intramolecular reactions are unimolecular and their rate is less dependent on concentration compared to intermolecular reactions, which are bimolecular or of a higher order.
-
Recommendation: Running the reaction at a higher concentration will favor the desired intermolecular reaction over the intramolecular cyclization. Conversely, if the desired product is the cyclized one, the reaction should be run under high dilution.
4. Solvent Selection:
The polarity of the solvent can influence the rate of both the desired reaction and the cyclization side reaction.
-
Rationale: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can stabilize the transition state of the intramolecular SN2 reaction, potentially accelerating cyclization. Non-polar solvents like toluene or hexane may slow down the cyclization.
-
Recommendation: If you are observing excessive cyclization in a polar aprotic solvent, consider switching to a less polar solvent.
Question 2: "I've tried adjusting the base and temperature, but I'm still getting significant cyclization. Are there any other strategies I can employ?"
Answer:
Absolutely. When basic reaction optimization isn't sufficient, more advanced strategies can be implemented:
1. Amide N-H Protection:
Protecting the amide nitrogen is a highly effective way to completely prevent cyclization.
-
Rationale: The cyclization requires a nucleophilic nitrogen. By replacing the acidic proton on the nitrogen with a protecting group, you eliminate its ability to act as an intramolecular nucleophile.
-
Common Protecting Groups for Amides:
-
Boc (tert-butoxycarbonyl): Stable to a wide range of conditions and can be removed with acid (e.g., TFA).[6][7]
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation.[6]
-
Trityl (Trt) and Methoxytrityl (Mmt): Acid-labile protecting groups.[7]
Figure 1: Workflow for using a protecting group strategy.
-
2. Use of a "Protected" Nitrogen Source (Gabriel Synthesis Analogy):
Instead of forming the amide first and then performing the desired reaction, consider a strategy analogous to the Gabriel synthesis.[8][9][10][11][12]
-
Rationale: Phthalimide can be used as a protected source of an amine.[8][9][10][11][12] It is nucleophilic enough to displace the bromide from a suitable substrate, but the resulting N-alkylated phthalimide is not basic enough to promote intramolecular cyclization. The primary amine can then be liberated in a subsequent step.
-
Experimental Workflow:
-
React potassium phthalimide with your β-bromo ester (or other suitable electrophile) in an SN2 reaction.[8]
-
Hydrolyze the resulting phthalimide with hydrazine or under acidic/basic conditions to release the free amine.[11]
-
Couple the resulting amino ester with your desired carboxylic acid to form the final amide product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of β-lactam formation from a β-bromo amide?
A1: The formation of a β-lactam from a β-bromo amide is an intramolecular SN2 reaction. The process is typically initiated by deprotonation of the amide N-H by a base to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming the four-membered β-lactam ring.
Figure 2: Mechanism of β-lactam formation.
Q2: Are there any structural features of the β-bromo amide that can influence the rate of cyclization?
A2: Yes, the substitution pattern on the carbon backbone can have a significant impact due to Thorpe-Ingold effects. Gem-disubstitution on the α-carbon can accelerate the rate of cyclization by decreasing the bond angle and bringing the nucleophilic nitrogen and the electrophilic carbon into closer proximity.
Q3: Can Lewis acids be used to modulate the reactivity?
A3: The use of Lewis acids is an interesting strategy. A Lewis acid could coordinate to the amide carbonyl oxygen, increasing the acidity of the N-H proton and potentially facilitating deprotonation. However, it could also activate the bromine as a leaving group, which might accelerate the cyclization. The outcome would be highly substrate and Lewis acid dependent and would require careful empirical optimization.
Data Summary: Influence of Reaction Parameters on Cyclization
The following table summarizes the general trends observed when adjusting key reaction parameters to minimize the formation of the β-lactam byproduct.
| Parameter | Condition to Minimize Cyclization | Rationale |
| Base | Sterically hindered, non-nucleophilic (e.g., LDA, LiHMDS) | Deprotonates the amide without competing as a nucleophile. |
| Temperature | Higher temperatures (if reaction is reversible) | Favors the thermodynamically more stable linear product.[2][3] |
| Concentration | High concentration | Favors intermolecular reactions over intramolecular cyclization. |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Disfavors the polar transition state of the intramolecular SN2 reaction. |
| Amide N-H | Protection (e.g., Boc, Cbz) | Eliminates the nucleophilicity of the amide nitrogen.[6][7] |
Conclusion
Minimizing the cyclization of β-bromo amides is a common challenge that can be effectively addressed through a systematic and mechanistically informed approach to reaction optimization. By carefully considering the choice of base, temperature, concentration, and solvent, and by employing advanced strategies such as N-H protection when necessary, researchers can significantly improve the yields of their desired linear products. This guide provides a robust framework for troubleshooting and achieving your synthetic goals.
References
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.
- Syntheses of Azetidines and Azetidin-2-ones.
- The Gabriel Synthesis. Master Organic Chemistry.
- The Gabriel Synthesis - Chemistry Steps. Chemistry Steps.
- Gabriel Synthesis. Chemistry LibreTexts.
- Gabriel synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor.
- Gabriel phthalimide synthesis. - ajay bhadouriya.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
- Understanding product optimization: Kinetic versus thermodynamic control.
- Regioselective Enolization and Thermodynamic vs. Kinetic Control - YouTube. YouTube.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amino Acid Deriv
- Protecting group - Wikipedia. Wikipedia.
- Synthesis of 3-bromo-azetidin-2-ones. (Tested activities are in italics).
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
Sources
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]
optimal storage conditions for 1-(3-bromopropanoyl)piperidine
Welcome to the technical support guide for 1-(3-bromopropanoyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimal storage, handling, and troubleshooting for experiments involving this reagent. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the success and integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 1-(3-bromopropanoyl)piperidine.
Q1: What are the optimal storage conditions for 1-(3-bromopropanoyl)piperidine?
A1: The optimal storage conditions are critical for maintaining the integrity of this reagent. It should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] The container must be kept tightly sealed and in a dry, well-ventilated area.[2][3]
Causality Explained: 1-(3-bromopropanoyl)piperidine is an acyl bromide. The carbonyl carbon in the acyl bromide group is highly electrophilic, making it extremely susceptible to nucleophilic attack. The primary concern is hydrolysis from atmospheric moisture, which degrades the compound.[4][5] Storing at reduced temperatures slows down potential degradation kinetics, while an inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Q2: Is this compound sensitive to light or heat?
A2: Yes. It is recommended to keep the container away from direct sunlight and sources of heat or ignition.[2][6]
Causality Explained: While stable under recommended conditions, exposure to heat can provide the activation energy for degradation reactions.[6] Although specific photolytic degradation pathways are not extensively documented for this exact molecule, acyl halides, in general, can be light-sensitive. Prudent laboratory practice dictates protecting reactive chemicals from light to prevent the formation of radical species or other unwanted photoproducts.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: You should always handle 1-(3-bromopropanoyl)piperidine inside a certified chemical fume hood. Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield for eye protection.[7]
-
A flame-retardant lab coat.
Causality Explained: This compound is classified as a skin, eye, and respiratory irritant.[2][7][9] Direct contact can cause irritation or chemical burns. Acyl halides can react with moisture on the skin or in the respiratory tract to produce hydrobromic acid (HBr), which is corrosive.[5]
Q4: What are the primary degradation products of 1-(3-bromopropanoyl)piperidine?
A4: The most common degradation pathway is hydrolysis, which occurs upon contact with water. This reaction yields 3-bromopropanoic acid and piperidine .[5]
Causality Explained: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This leads to a nucleophilic acyl substitution reaction where the bromide ion is replaced by a hydroxyl group, forming the corresponding carboxylic acid and releasing HBr, which then reacts with the basic piperidine also formed.[5]
Data Summary Table
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | 2-8°C[1] | Higher temperatures increase the rate of potential degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1] | Prevents hydrolysis by displacing moisture. Exposure to air can lead to rapid degradation. |
| Light | Store in an amber vial or dark place.[6][10] | Prevents potential photolytic decomposition. |
| Container | Tightly sealed, suitable glass container.[2] | Prevents ingress of atmospheric moisture and contamination. |
Troubleshooting Guide
This section provides solutions to common experimental issues that may arise from the improper storage or handling of 1-(3-bromopropanoyl)piperidine.
Q1: My reaction yield is consistently low. Could the reagent be the problem?
A1: Yes, this is a strong possibility. Low yield in acylation reactions often points to a degraded or impure starting material.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the reagent has been stored under the recommended anhydrous conditions (2-8°C, inert atmosphere).[1] If the bottle has been opened multiple times in ambient air, moisture contamination is likely.
-
Perform a Quality Control Check: If possible, acquire a ¹H NMR spectrum of the starting material. The presence of signals corresponding to 3-bromopropanoic acid or piperidinium bromide would indicate significant hydrolysis.
-
Use a Fresh Bottle: The most straightforward solution is to use a new, unopened bottle of the reagent.
-
Causality Explained: If the reagent has hydrolyzed, its effective concentration is reduced, leading directly to lower yields of the desired acylated product. The degradation products (a carboxylic acid and an amine salt) are generally unreactive under typical acylation conditions and will contaminate the final product, complicating purification.
Q2: I am observing an unexpected basic impurity in my reaction mixture that is difficult to remove. What could it be?
A2: You are likely observing piperidine, a byproduct of reagent hydrolysis.
-
Troubleshooting Steps:
-
Reaction Workup: An acidic wash (e.g., dilute HCl) during the reaction workup will protonate the basic piperidine, forming a water-soluble salt that can be extracted into the aqueous layer.
-
Purification: If the impurity persists, column chromatography may be required. Piperidine is polar and can often be separated from less polar products.
-
Preventative Measures: Ensure all future reactions are run under strictly anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere.
-
Causality Explained: As shown in the degradation diagram below, hydrolysis cleaves the amide bond, releasing piperidine.[5] Piperidine is a secondary amine and is basic. If your desired product is non-basic, this difference in chemical properties can be exploited for purification via an acid-base extraction.
Visualization of Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of 1-(3-bromopropanoyl)piperidine.
Caption: Hydrolytic degradation of 1-(3-bromopropanoyl)piperidine.
Experimental Protocol: Acylation of a Primary Amine
This protocol provides a representative method for using 1-(3-bromopropanoyl)piperidine as an acylating agent. This system is self-validating; success depends on rigorously excluding water, thereby confirming the reagent's reactivity profile.
Objective: To synthesize N-benzyl-3-bromo-N-piperidin-1-ylpropanamide.
Materials:
-
1-(3-bromopropanoyl)piperidine
-
Benzylamine
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add benzylamine (1.0 eq).
-
Solvent and Base: Dissolve the benzylamine in anhydrous DCM (approx. 0.2 M concentration) and add distilled triethylamine (1.2 eq). Cool the solution to 0°C in an ice bath.
-
Expert Insight: Triethylamine acts as a base to neutralize the HBr that is implicitly formed during the acylation, driving the reaction to completion.
-
-
Reagent Addition: In a separate flask, dissolve 1-(3-bromopropanoyl)piperidine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), and brine (1x).
-
Expert Insight: The bicarbonate wash removes any excess starting material and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.
References
- Sigma-Aldrich, Safety Data Sheet for Piperidine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
- Fiveable, Acyl Bromide Definition. [URL: https://library.fiveable.me/chemistry/organic-chemistry-1/acyl-bromide/v/acyl-bromide-definition]
- ChemScene, Safety Data Sheet. [URL: https://www.chemscene.com/Upload/MSDS/CS-0028732_1-(3-bromophenyl)piperidine_MSDS.pdf]
- Fisher Scientific, Safety Data Sheet for 1-(3-Bromophenyl)piperidine. [URL: https://www.fishersci.com/sds/02436/AC433550050]
- Thermo Fisher Scientific, Safety Data Sheet for 3-Bromo-1-propanol. [URL: https://www.thermofisher.
- FUJIFILM Wako Chemicals, Safety Data Sheet for Piperidine. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0116-0888.html]
- Cayman Chemical, Safety Data Sheet for 1-(4-Bromophenyl)piperazine (hydrochloride). [URL: https://www.caymanchem.com/msdss/18930m.pdf]
- Fisher Scientific, Safety Data Sheet for 1-Propanone, 1-(3-bromophenyl)-. [URL: https://www.fishersci.com/sds/02436/H58389]
- Master Organic Chemistry, The Hell–Volhard–Zelinsky Reaction. [URL: https://www.masterorganicchemistry.com/2018/09/12/the-hell-volhard-zelinsky-hvz-reaction/]
- AFG Bioscience LLC, Safety Data Sheet for 1-(4-Bromophenyl)piperidine. [URL: https://www.afgbioscience.com/msds/258306.pdf]
- Filo, Reaction mechanism for acid bromide with water. [URL: https://www.filo.
- Chemia, Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40. [URL: https://www.tokyokasei.co.jp/en/support/chemia_archive/chemia_40.pdf]
- TCI Chemicals, Safety Data Sheet for 1-(4-Bromophenyl)piperidine. [URL: https://www.tcichemicals.com/BE/en/p/B3930]
- ResearchGate, Formation of acyl bromides from carboxylic acids and N-bromosuccinimide. [URL: https://www.researchgate.net/publication/242691373_Formation_of_acyl_bromides_from_carboxylic_acids_and_N-bromosuccinimide_Some_reactions_of_bromocyanotriphenylphosphorane]
- ResearchGate, Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. [URL: https://www.researchgate.net/figure/Reaction-pathway-for-degradation-of-1-by-piperidine-in-1-3-Dioxolane-Dioxane-and-2-MeTHF_fig2_324794212]
- Bide Pharmatech, 3-Bromo-1-(piperidin-1-yl)propan-1-one. [URL: https://www.
- PubChem, 1-(3-Bromophenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4961269]
- ChemistryEurope, Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201900404]
- ResearchGate, Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine. [URL: https://www.researchgate.net/publication/12338243_Common_Degradative_Pathways_of_Morpholine_Thiomorpholine_and_Piperidine_by_Mycobacterium_aurum_MO1_Evidence_from_1H-Nuclear_Magnetic_Resonance_and_Ionspray_Mass_Spectrometry_Performed_Directly_on_the_]
- ACS Publications, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c03387]
- MDPI, Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [URL: https://www.mdpi.com/1420-3049/28/14/5431]
- Tokyo Chemical Industry, 1-(3-Bromopropyl)piperidine Hydrobromide. [URL: https://www.tcichemicals.com/IN/en/p/B6480]
- PubChemLite, Piperidine, 1-(3-(m-bromophenyl)-3-(phenylthio)propyl)-, oxalate. [URL: https://pubchemlite.deepchem.org/compound/CID-3062943]
- ScienceDirect, Forced degradation and impurity profiling. [URL: https://www.sciencedirect.com/science/article/pii/S073170851300259X]
Sources
- 1. 3-Bromo-1-(piperidin-1-yl)propan-1-one | 90154-52-2 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fiveable.me [fiveable.me]
- 5. Reaction mechanism for acid bromide with water | Filo [askfilo.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.ca [fishersci.ca]
- 9. afgsci.com [afgsci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
purification methods for 3-Bromo-1-(piperidin-1-yl)propan-1-one crude mixture
Technical Support Center: 3-Bromo-1-(piperidin-1-yl)propan-1-one
Welcome to the Purification & Troubleshooting Hub.
This guide addresses the specific challenges in isolating and purifying 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2). Unlike standard amide syntheses, this compound contains a
Part 1: Troubleshooting Guide (Q&A)
Q1: My crude product is an oil that smells strongly of amine. How do I remove the residual piperidine? A: The strong odor indicates unreacted piperidine.[1] Because the product is a neutral amide and piperidine is a strong base, an acidic wash is the most effective purification method.
-
The Fix: Dissolve the crude oil in ethyl acetate (EtOAc) or dichloromethane (DCM).[1] Wash with cold dilute HCl (0.5 M - 1.0 M) or 10% Citric Acid .
-
Why it works: The acid protonates the piperidine (forming water-soluble piperidinium salts) while the neutral 3-bromo amide remains in the organic layer.
-
Caution: Do not use strong acids or heat, as this may hydrolyze the amide bond [1].
Q2: I see a new spot on TLC (lower Rf) and vinylic protons in NMR (5.5–6.5 ppm). What happened?
A: You have triggered
-
Cause: Exposure to strong bases (e.g., NaOH, KOH) or excessive heat during workup. The
-proton is acidic due to the adjacent carbonyl, and the bromide is a good leaving group. -
The Fix: This impurity is difficult to remove by extraction. You must purify via flash column chromatography (See Protocol B). Future reactions should use milder bases (e.g.,
, ) and maintain temperatures C during base addition [2].
Q3: The product turns into a tar/solid mixture upon standing. Is it stable? A: The compound is moderately unstable.[1] It can undergo self-alkylation (polymerization) or hydrolysis if stored improperly.[1]
-
Storage Protocol: Store under an inert atmosphere (
or Ar) at 2–8°C . -
Handling: Avoid leaving the neat oil at room temperature for extended periods. If the product solidifies unexpectedly, check for polymerization using NMR (broad peaks) [3].
Part 2: Impurity Formation Pathways
Understanding how impurities form is critical for prevention.[1] The diagram below illustrates the competition between the desired product stability and the degradation pathways (Elimination vs. Substitution).
Figure 1: Degradation pathways.[1] Strong base triggers elimination to the acrylamide (Impurity A). Excess piperidine can then attack Impurity A to form the Michael Adduct (Impurity B).
Part 3: Detailed Purification Protocols
Protocol A: Optimized Extraction (Removal of Piperidine)
Best for: Crude mixtures containing only starting material impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Wash (Critical Step):
-
Wash the organic phase twice with cold 0.5 M HCl (1:1 volume ratio).
-
Note: Keep the mixture on ice. The low concentration and temperature prevent amide hydrolysis.
-
-
Neutralization: Wash the organic layer once with saturated Sodium Bicarbonate (
) .[1]-
Warning: Do not use NaOH. High pH will cause rapid elimination to the acrylamide [2].
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <30°C .
Protocol B: Flash Column Chromatography
Best for: Removing elimination byproducts (Acrylamides) or hydrolysis products.[1]
| Parameter | Condition |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Mobile Phase A | Hexanes or Petroleum Ether |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Gradient | 0% |
| Detection | UV (254 nm) or Iodine Stain |
| Rf Values (Approx) | Target: ~0.4 (20% EtOAc) Acrylamide Impurity: ~0.6 (Runs faster) Piperidine salts: Baseline |
Part 4: Purification Logic Tree
Use this decision matrix to select the correct workflow for your specific crude profile.
Figure 2: Decision tree for purification based on impurity profile.
References
-
Sigma-Aldrich. 3-Bromo-1-(piperidin-1-yl)propan-1-one Product Sheet. Accessed 2026. Link
-
PubChem. 3-Bromo-1-(propan-2-yl)piperidin-2-one (Analogous Reactivity Data). National Library of Medicine. Link
-
BenchChem. Application Notes for the Purification of Piperidine Reaction Products. Link
-
Organic Chemistry Portal. Michael Addition Mechanisms and Side Reactions. Link
Sources
improving yield of N-acylation reaction with 3-bromopropionyl chloride
Introduction: The "Acryloyl Trap"
Welcome to the Technical Support Center. You are likely here because your reaction with 3-bromopropionyl chloride (3-BPC) is behaving unpredictably. Unlike standard acid chlorides (e.g., acetyl chloride), 3-BPC possesses a "self-destruct" mechanism:
This reagent is a bifunctional electrophile used to synthesize "masked" acrylamides (common in covalent inhibitors and PROTACs). However, the acidic
This guide provides the protocols and mechanistic insights required to suppress elimination and maximize the yield of the desired 3-bromopropionyl amide.
Module 1: Critical Mechanism Analysis
To improve yield, you must control the competition between three pathways. The goal is to maximize Pathway A (Acylation) while suppressing Pathway B (Elimination) and Pathway C (Hydrolysis).
Reaction Pathway Logic
Figure 1: The competition between N-acylation (green), base-mediated elimination to acrylamides (red), and hydrolysis (grey).
The Causality of Failure
-
Elimination (The Primary Yield Killer): The
-protons of 3-BPC are highly acidic due to the electron-withdrawing carbonyl and -bromine. Strong bases (e.g., TEA, DIPEA) or excess base can trigger E2 elimination, releasing HBr to form acryloyl chloride. This results in vinyl impurities in your NMR. -
Hydrolysis: 3-BPC is corrosive and moisture-sensitive. Wet solvents generate HBr and 3-bromopropionic acid, which complicates purification.
Module 2: Optimized Protocols
Do not use generic "add and stir" acid chloride conditions. Choose the protocol based on your substrate's solubility.
Protocol A: The Anhydrous "Kinetic Control" (Recommended)
Best for: Valuable amines, milligram-scale, and preventing hydrolysis.
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Base: Diisopropylethylamine (DIPEA) – preferred over TEA due to steric bulk reducing direct nucleophilic attack on the acyl chloride.
-
Stoichiometry: Amine (1.0 eq), Base (1.1 eq), 3-BPC (1.05 eq). Crucial: Do not use large excess of base.
Step-by-Step:
-
Dissolve: Dissolve Amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM under
atmosphere. -
Cool: Cool the solution to -10°C to 0°C (Ice/Salt bath). Low temperature is critical to suppress elimination.
-
Add: Add 3-BPC (1.05 eq) dropwise as a solution in DCM. Do not add neat. The dilution prevents local hot-spots.
-
Monitor: Stir at 0°C for 30 minutes. Check LCMS/TLC.
-
Checkpoint: If reaction is slow, warm to RT only if necessary. Most reactions complete at 0°C within 1 hour.
-
-
Quench: Quench with saturated aqueous
(mildly acidic).-
Why? A basic quench (NaHCO3) can trigger elimination of the product during workup.
-
-
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: The Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble amines, or scale-up.
Reagents:
-
Solvent: DCM / Water (1:1 mixture).
-
Base: Inorganic Carbonate (
or ).
Mechanism: The base stays in the water layer, neutralizing the HCl generated at the interface.[1] This sequestration prevents the base from triggering elimination on the organic-soluble reagent.
Step-by-Step:
-
Dissolve Amine in the biphasic mixture (e.g., 10 mL DCM / 10 mL sat.
). -
Cool to 0°C with vigorous stirring.
-
Add 3-BPC (1.1 eq) dropwise to the organic layer.
-
Stir vigorously for 1-2 hours.
-
Separate layers and proceed to workup.[2]
Module 3: Troubleshooting Guide
Use this matrix to diagnose issues based on analytical data.
| Symptom | Probable Cause | Corrective Action |
| NMR shows doublets at 5.8–6.4 ppm (Vinyl protons) | Elimination occurred. Base concentration was too high or temperature too high. | 1. Reduce Base to 1.05 eq.2. Maintain T < 0°C.3. Switch to Protocol B (Biphasic). |
| Low Yield + Starting Amine remains | Hydrolysis. The reagent decomposed before reacting with the amine. | 1. Use fresh 3-BPC (distill if colored).2. Ensure anhydrous solvents.3. Increase reagent to 1.2 eq (add slowly). |
| Product turns into a gel/insoluble solid | Polymerization. The acryloyl impurity polymerized (common if elimination occurred). | 1. Add radical inhibitor (BHT) to the reaction.2. Follow "Elimination" fixes above.[3][4] |
| New spot on TLC (lower Rf than product) | Bis-acylation or Salt formation. | 1. Ensure slow addition of acid chloride.2. Verify base stoichiometry. |
Module 4: Decision Tree & Workflow
Use this logic to select the correct experimental path.
Figure 2: Decision tree for protocol selection and troubleshooting logic.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, but DIPEA is safer. TEA is less sterically hindered and can sometimes act as a nucleophile, reacting with the alkyl bromide moiety or forming acyl ammonium salts that precipitate. DIPEA's bulk minimizes these side reactions.
Q2: My 3-BPC reagent is dark brown. Can I still use it? A: No. The color indicates decomposition (HBr release and polymerization). You must distill it under vacuum (bp ~55-57°C at 17 mmHg) before use to ensure accurate stoichiometry. Using degraded reagent introduces acid immediately, ruining the base stoichiometry.
Q3: How do I remove the acryloyl impurity if it forms? A: It is difficult to separate by column chromatography as the polarity is similar.
-
Chemical Fix: If your product is stable, you can try a "Michael Addition scavenge." Add a small amount of a volatile thiol (or polymer-supported thiol) to react with the acrylamide impurity, changing its polarity significantly, then wash/column away.
Q4: Why do you recommend an acidic quench (
References
-
Reagent Properties & Safety: Sigma-Aldrich. 3-Bromopropionyl chloride Technical Grade. Accessed October 2023. Link
-
Schotten-Baumann Conditions: Grokipedia. Schotten–Baumann reaction - Mechanism and Procedures. Link
-
Elimination Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for E1cB/E2 elimination in carbonyls).
-
Acryloyl Chloride Handling: BenchChem. Comparative Guide to Acryloyl Chloride and Other Acylating Agents. Link
-
Continuous Flow Synthesis (Context on Instability): ResearchGate. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride. Link
Sources
Technical Support Center: Stability of 3-Bromo-1-(piperidin-1-yl)propan-1-one
Topic: Stability & Handling in Aqueous Buffers
Compound Class:
Executive Summary
3-Bromo-1-(piperidin-1-yl)propan-1-one is an electrophilic alkylating agent. Its stability in aqueous solution is critically dependent on pH and buffer composition .
Unlike standard amides, which are prone to hydrolysis of the amide bond, the "weak link" in this molecule is the
-
Elimination (E2): Rapid conversion to the corresponding acrylamide (Michael acceptor) at pH > 7.5.
-
Nucleophilic Substitution (
): Reaction with buffer components (e.g., Tris, thiols) or hydrolysis to the alcohol.
Part 1: The Mechanisms of Instability
To troubleshoot effectively, you must understand how the molecule degrades.
Pathway A: Base-Promoted Elimination (The "Disappearing Peak" Phenomenon)
At neutral to basic pH, the
-
Observation: The parent peak (M+H) disappears, replaced by a peak with mass [M-HBr].
-
Risk Factor: High pH (> 8.0) and higher temperatures.[1]
Pathway B: Nucleophilic Substitution (The "Extra Peak" Phenomenon)
The terminal carbon carrying the bromine is a primary electrophile. It reacts rapidly with nucleophiles.
-
Observation: Appearance of higher molecular weight adducts.
-
Risk Factor: Buffers containing primary amines (Tris, Glycine) or thiols (DTT,
-ME).
Figure 1: Competing degradation pathways. The E2 elimination path usually dominates in non-nucleophilic basic buffers.
Part 2: Troubleshooting Guide (FAQ)
Q1: My LC-MS shows the compound disappearing rapidly in PBS (pH 7.4). Why?
Diagnosis: You are likely observing slow elimination to the acrylamide. While pH 7.4 is "neutral," it is basic enough to drive the E2 reaction over several hours, especially at 37°C.
-
Fix: Lower the pH to 6.0–6.5 using MES or Bis-Tris (non-nucleophilic) if your assay tolerates it.
-
Verification: Check for the appearance of the acrylamide peak (Mass = Parent - 81 Da).
Q2: I see a new peak with Mass = Parent + 121 Da (approx) in my assay buffer.
Diagnosis: You are using Tris buffer . The primary amine in Tris reacts with the alkyl bromide via
-
Fix: Switch to HEPES , MOPS , or Phosphate buffers. These are non-nucleophilic at the alkylating site.
-
Rule: Never use Tris, Glycine, or primary amine buffers with alkyl bromides.
Q3: Can I use DTT or
-Mercaptoethanol to keep my protein reduced?
Answer: No.
-
Reason: Thiols are potent nucleophiles. They will rapidly displace the bromine, destroying your compound and potentially modifying your protein target non-specifically.
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a poor nucleophile toward alkyl halides but a strong reducing agent for disulfides.
Q4: The compound precipitates when I dilute the DMSO stock into buffer.
Diagnosis: The lipophilic piperidine ring and the bromine chain reduce water solubility.
-
Fix:
-
Limit final DMSO concentration to 1–2%.
-
Add a solubility enhancer like cyclodextrin if compatible.
-
Critical Step: Vortex the buffer while adding the DMSO stock dropwise to prevent local high-concentration "crashing out."
-
Part 3: Comparative Data & Buffer Selection
Table 1: Buffer Compatibility Matrix
| Buffer System | pH Range | Compatibility | Mechanism of Failure |
| PBS | 7.0 - 7.5 | Moderate | Slow elimination to acrylamide over time. |
| Tris-HCl | 7.0 - 9.0 | Incompatible | Rapid |
| HEPES | 7.0 - 8.0 | Good | Minimal nucleophilic interference; monitor pH for elimination. |
| MES | 5.5 - 6.5 | Excellent | Acidic pH suppresses elimination; non-nucleophilic. |
| Bicarbonate | > 8.0 | Poor | High pH drives rapid elimination to acrylamide. |
Part 4: Validated Protocols
Protocol A: Kinetic Stability Assessment (Self-Validating)
Use this protocol to determine the half-life (
Materials:
-
Compound Stock (10 mM in DMSO)
-
Test Buffer (e.g., PBS pH 7.4)
-
Internal Standard (e.g., Caffeine or a non-reactive analog)
-
HPLC/LC-MS[2]
Workflow:
-
Preparation: Prepare a 100
M solution of the compound in the Test Buffer (pre-warmed to assay temp, e.g., 37°C). Add Internal Standard (50 M). -
Sampling: Immediately inject into HPLC (Time 0).
-
Incubation: Keep the vial at 37°C.
-
Intervals: Inject every 30 minutes for 4 hours.
-
Analysis: Plot
vs. Time.-
Validation: The plot should be linear (Pseudo-first-order kinetics).
-
Calculation:
.
-
Figure 2: Kinetic Stability Workflow. Using an internal standard corrects for injection variability.
Protocol B: Stock Solution Storage
-
Solvent: Dissolve in anhydrous DMSO or DMF. Avoid Ethanol/Methanol (nucleophilic solvents can react over long periods).
-
Concentration: 10 mM to 50 mM.
-
Conditions: Aliquot into single-use vials. Store at -20°C or -80°C.
-
Thawing: Thaw only once. Discard unused thawed portion to prevent hydrolysis from condensed atmospheric moisture.
References
-
Loudon, G. M. (2021). Organic Chemistry: Reactions of Alkyl Halides (Substitution and Elimination). Roberts and Company Publishers.
substitution). -
Galal-Gorchev, H., & Morris, J. C. (1965). Formation and Stability of Bromamide... in Aqueous Solution. Inorganic Chemistry. (Discusses the kinetics of bromine leaving groups in aqueous media).
-
O'Byrne, P. M., et al. (2010).[2] The aqueous stability of bupropion. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the pH-dependent degradation kinetics of
-halo/amino ketones, analogous to the instability of polar alkyl halides). -
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns (E1 vs E2). (Educational resource confirming the base-catalyzed elimination mechanism for secondary and primary halides).
Sources
Validation & Comparative
Comparative Analysis of Mass Spectrometry Workflows: Piperidinyl Propanone Derivatives
This guide provides an in-depth technical comparison of mass spectrometry (MS) workflows for the analysis of piperidinyl propanone derivatives , focusing on the structural elucidation of 2-(1-piperidinyl)-1-phenyl-1-propanone (PPP) and its metabolic/synthetic precursors like 1-(1-piperidinyl)-2-propanone .
Executive Summary
For researchers and drug development professionals, the analysis of piperidinyl propanone derivatives presents a dichotomy between structural fingerprinting and biological sensitivity .
-
The "Product" (Recommended for Bioanalysis): LC-ESI-MS/MS (Q-TOF or Triple Quad) . It offers superior sensitivity for polar metabolites and soft ionization that preserves the molecular ion
, essential for identifying novel analogs in complex biological matrices. -
The Alternative (Recommended for Seized Material): GC-EI-MS .[1] It provides reproducible, library-searchable spectra with extensive fragmentation, ideal for confirming the identity of pure synthesized powders or precursors.
This guide compares these methodologies, detailing the specific fragmentation patterns that distinguish piperidinyl derivatives from their pyrrolidinyl and morpholinyl isomers.
Mechanistic Fragmentation Analysis
Understanding the gas-phase chemistry of the piperidine ring attached to a propanone backbone is critical for method selection.
A. Electron Ionization (EI) – The "Hard" Approach
In GC-MS (70 eV), the molecular ion (
-
Dominant Pathway (
-Cleavage): The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond between the carbonyl carbon and the -carbon.-
Mechanism:[2][3][4] The radical cation on the nitrogen drives the formation of a resonance-stabilized iminium ion .
-
Diagnostic Ion: For 2-(1-piperidinyl)-1-phenyl-1-propanone, this yields the base peak at m/z 112 (
). -
Secondary Fragments: The iminium ion further degrades via ring contraction or hydrogen rearrangement to yield m/z 84 (piperidinyl cation) and m/z 69 (tetrahydropyridinyl cation).
-
B. Electrospray Ionization (ESI) – The "Soft" Approach
In LC-MS/MS, the protonated molecule
-
Protonation Site: The tertiary nitrogen of the piperidine ring is the site of protonation.
-
Primary Pathway: Heterolytic cleavage driven by charge migration.
-
Diagnostic Transition: The cleavage of the bond between the
-carbon and the carbonyl carbon is less favored than in EI. Instead, neutral loss of water (if metabolic hydroxylation has occurred) or loss of the piperidine ring ( , neutral loss 85 Da) is common. -
Product Ions: High collision energy (CE) often yields the m/z 98 ion (protonated methyl-piperidine species) or m/z 84 (piperidine ring fragment).
-
Visualization: Fragmentation Pathway (PPP)
The following diagram illustrates the fragmentation of 2-(1-piperidinyl)-1-phenyl-1-propanone (PPP) , a representative derivative, under EI conditions.
Caption: EI fragmentation pathway of PPP showing the formation of the diagnostic m/z 112 iminium ion and subsequent degradation.
Performance Comparison: LC-ESI-MS/MS vs. GC-EI-MS[1]
This table contrasts the "Product" (LC-MS/MS workflow) against the traditional alternative.
| Feature | LC-ESI-MS/MS (Recommended for Bioanalysis) | GC-EI-MS (Recommended for Forensics) |
| Primary Analyte Form | Protonated Molecule | Radical Cation |
| Differentiation Power | High for isomers via retention time + MS/MS ratios. Differentiates 2- vs 3-piperidinyl isomers.[5] | Moderate . Spectra of isomers are often nearly identical (e.g., m/z 112 dominates all). |
| Sensitivity | pg/mL range . Ideal for plasma/urine toxicology. | ng/mL range . Requires derivatization for metabolites. |
| Library Support | Limited (requires in-house spectral libraries). | Extensive (NIST/SWGDRUG libraries available). |
| Sample Preparation | Minimal ("Dilute & Shoot" or SPE). | Labor-intensive (LLE + Derivatization often needed). |
| Key Limitation | Ion suppression in complex matrices. | Thermal instability of some piperidine N-oxides. |
Experimental Protocol: LC-ESI-MS/MS Identification
This self-validating protocol is designed for the identification of piperidinyl propanone derivatives in biological matrices.
Phase 1: Sample Preparation (Solid Phase Extraction)
-
Conditioning: Activate Mixed-Mode Cation Exchange (MCX) cartridges with 3 mL MeOH followed by 3 mL water.
-
Loading: Load 500 µL of plasma (acidified with 1% formic acid).
-
Washing: Wash with 2 mL 0.1% formic acid (removes proteins) followed by 2 mL MeOH (removes neutrals).
-
Elution: Elute basic piperidinyl compounds with 2 mL of 5% ammonium hydroxide in MeOH.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 100 µL Mobile Phase A.
Phase 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: Piperidinyl derivatives are moderately non-polar; C18 provides optimal retention.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Phase 3: Mass Spectrometry Parameters (Triple Quad)
-
Source: Electrospray Ionization (ESI) Positive Mode.[6]
-
MRM Transitions (Self-Validating):
-
Quantifier: Precursor
Iminium Ion (e.g., for PPP). -
Qualifier 1: Precursor
Piperidine Ring Fragment (e.g., ). -
Qualifier 2: Precursor
Benzoyl/Acyl Fragment (e.g., or ).
-
-
Validation Criteria: The ratio of Quantifier/Qualifier transitions must match the reference standard within ±20%.
References
-
Zuba, D. (2012). Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. Trends in Analytical Chemistry. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Spectral trends in GC-EI-MS data. [Link]
-
National Institutes of Health (NIH). (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging. Analytical Chemistry. [Link]
-
Doc Brown's Chemistry. (2024). Mass spectrum of propanone fragmentation pattern. [Link]
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Method Development and Purity Verification
An In-Depth Technical Guide to Verifying the Purity of 3-Bromo-1-(piperidin-1-yl)propan-1-one via Thin-Layer Chromatography
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a compound's purity is not merely a procedural step but a foundational pillar of reliable research. The presence of even minor impurities can drastically alter pharmacological activity, introduce toxicity, or confound mechanistic studies. For a moderately polar, functionalized molecule like 3-Bromo-1-(piperidin-1-yl)propan-1-one, a key intermediate in various synthetic pathways, a rapid and robust analytical method is essential.
Thin-Layer Chromatography (TLC) presents itself as an indispensable tool for this purpose. It is a simple, cost-effective, and remarkably swift method for separating components within a mixture, making it ideal for monitoring reaction progress and assessing the purity of a final product.[1][2][3][4] This guide provides a comprehensive, field-tested protocol for verifying the purity of 3-Bromo-1-(piperidin-1-yl)propan-1-one using TLC. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices and present a comparative analysis of different solvent systems to achieve optimal, self-validating results.
The Foundational Principles of TLC Separation
The efficacy of TLC hinges on the principle of differential partitioning. A sample is applied to a stationary phase, typically a polar adsorbent like silica gel coated on a plate. A mobile phase (a solvent or solvent mixture) is then allowed to ascend the plate via capillary action.[5] Each compound in the sample partitions between the stationary and mobile phases based on its intrinsic properties, primarily polarity.
-
The Stationary Phase: For this application, we select silica gel (SiO₂) plates. Silica gel is a highly polar adsorbent due to the prevalence of surface silanol (Si-OH) groups.[2] As 3-Bromo-1-(piperidin-1-yl)propan-1-one is a moderately polar molecule—possessing a polar amide carbonyl, a basic piperidine nitrogen, and a less polar alkyl bromide chain—it will have a significant affinity for the silica gel surface. More than 80% of all TLC separations are performed on silica gel for this reason.
-
The Mobile Phase: The choice of mobile phase is the most critical variable in optimizing a TLC separation.[6][7] Its role is to act as a solvent, carrying the analyte up the plate. A balance must be struck: a solvent that is too polar will move all components, including the target compound and impurities, to the top of the plate with little separation. Conversely, a solvent that is too non-polar will fail to move the components from the baseline.[8] The ideal mobile phase is a mixture of solvents, allowing for fine-tuning of the overall polarity to achieve differential migration.[9]
-
The Retention Factor (Rf): The outcome of a TLC experiment is quantified by the Retention Factor (Rf), a ratio calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10][11][12]
The Rf value is a characteristic constant for a given compound under a specific set of conditions (stationary phase, mobile phase, temperature).[13] An ideal separation will result in the compound of interest having an Rf value between 0.3 and 0.7, which allows for clear separation from impurities that may have higher or lower Rf values.[8]
Potential Impurities in the Synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one
A robust analytical method must be able to resolve the target compound from all plausible impurities. Depending on the synthetic route, these may include:
-
Unreacted Starting Materials: Piperidine (highly polar, basic) and an acylating agent like 3-bromopropionyl chloride or its corresponding acid (polar).
-
Hydrolysis Products: If exposed to water, the title compound can hydrolyze back to piperidine and 3-bromopropanoic acid.
-
Side-Reaction Products: Formation of byproducts can occur through various side reactions, which may yield compounds of varying polarities.[14] For instance, elimination of HBr could form the more conjugated (and potentially less polar) 1-(piperidin-1-yl)prop-2-en-1-one.
Experimental Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator that is active at 254 nm).
-
Analyte Sample: 3-Bromo-1-(piperidin-1-yl)propan-1-one.
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), Triethylamine (Et₃N) - all HPLC grade or equivalent.
-
Sample Preparation: 1-dram vials, micropipettes or capillary tubes.
-
Development: TLC developing chamber with a lid, filter paper.
-
Visualization: UV lamp (254 nm), glass jar with a lid for staining (iodine chamber or potassium permanganate dip).
-
Tools: Soft pencil, ruler, forceps.
Detailed Methodology
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.[1][15]
-
Sample Preparation: Prepare a ~1% solution of the 3-Bromo-1-(piperidin-1-yl)propan-1-one sample by dissolving a small amount (e.g., 2-3 mg) in a volatile solvent like dichloromethane or ethyl acetate (~0.3 mL).[16]
-
TLC Plate Spotting:
-
Using a soft pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.[17]
-
Using a capillary tube, draw up a small amount of the sample solution.
-
Briefly and gently touch the tip of the capillary tube to the baseline on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[7]
-
Allow the solvent to fully evaporate. You can re-spot in the same location to increase the concentration if necessary, ensuring the spot remains small.
-
-
Chromatogram Development:
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the baseline with the sample spots is above the level of the solvent pool.[7]
-
Lean the plate against the chamber wall, close the lid, and allow the mobile phase to ascend the plate undisturbed.[9]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to air-dry completely in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp set to 254 nm.[18] Compounds that absorb UV light will appear as dark spots against the green fluorescent background.[19] Lightly circle any visible spots with a pencil.
-
Staining (if necessary): If no spots are visible under UV light, use a chemical stain. An iodine chamber is a simple, semi-destructive method where the plate is exposed to iodine vapor, which complexes with organic compounds to form brownish spots.[20] Alternatively, a potassium permanganate (KMnO₄) dip is an excellent general-purpose stain that reacts with most oxidizable functional groups, appearing as yellow/brown spots on a purple background.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front mark. Calculate the Rf for each spot.[11] A pure compound should ideally show only one spot.
-
Workflow for TLC Analysis
Caption: Experimental workflow for purity verification by TLC.
Comparative Guide: Selecting the Optimal Mobile Phase
The key to a definitive purity analysis is selecting a mobile phase that provides excellent separation. We will compare three solvent systems of varying polarity. For this analysis, let's assume the main product, 3-Bromo-1-(piperidin-1-yl)propan-1-one, is moderately polar. Potential impurities could be the more polar starting material (e.g., piperidine) and a less polar byproduct.
| Solvent System | Composition (v/v) | Polarity | Main Product (Rf) | Impurity 1 (Polar) (Rf) | Impurity 2 (Non-Polar) (Rf) | Assessment |
| System A | 30:70 Ethyl Acetate / Hexane | Low | 0.15 | 0.05 | 0.25 | Poor. All spots are compressed at the bottom of the plate (low Rf values), leading to poor resolution between the main product and Impurity 2. |
| System B | 50:50 Ethyl Acetate / Hexane | Medium | 0.45 | 0.20 | 0.65 | Excellent. The main product has an ideal Rf value. There is clear separation from both the more polar and less polar impurities, providing a confident purity assessment. |
| System C | 95:5 DCM / MeOH + 0.1% Et₃N | High | 0.85 | 0.70 | 0.90 | Poor. The system is too polar. All components travel near the solvent front, resulting in poor separation and inaccurate Rf values. The triethylamine (Et₃N) is included to prevent spot tailing for the basic piperidine moiety on the acidic silica gel.[16] |
Analysis of Comparative Data
As the data illustrates, System B (50:50 Ethyl Acetate / Hexane) provides the optimal separation.
-
System A demonstrates what happens when the mobile phase is not polar enough; the components' affinity for the polar stationary phase dominates, and they do not travel far up the plate.[8]
-
System C shows the effect of an overly polar mobile phase. The components have a high affinity for the solvent and are carried to the top of the plate with little interaction with the stationary phase, precluding effective separation.[8]
-
System B strikes the correct balance. The polarity is sufficient to move the moderately polar product to the ideal mid-range of the plate, while being different enough from the polarities of the impurities to create significant separation between the spots.
Conclusion
Verifying the purity of 3-Bromo-1-(piperidin-1-yl)propan-1-one is efficiently and reliably achieved using Thin-Layer Chromatography with a standard silica gel stationary phase. The critical factor for success is the empirical determination of an optimal mobile phase. By comparing solvent systems of varying polarities, we have demonstrated that a 1:1 mixture of ethyl acetate and hexane provides excellent resolution, clearly separating the target compound from potential polar and non-polar impurities. This systematic approach, grounded in the fundamental principles of chromatography, ensures a high degree of confidence in the final purity assessment, a non-negotiable requirement for researchers, scientists, and drug development professionals.
References
- Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry.
- Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.
- Thin-Layer Chromatography (TLC) Procedure and Principles. (2023, November 30). J&K Scientific LLC.
- Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
- TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog.
- Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes.
- Understanding the Retention Factor in Thin Layer Chromatography. (2026, January 21). Oreate AI Blog.
- TLC Visualization Methods. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts.
-
Cimpoiu, C., & Hodisan, T. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Reviews in Analytical Chemistry, 16(4), 299-321. Retrieved from [Link]
- How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com.
- Lab Procedure: Thin Layer Chromatography. (2024, January 25). LabXchange.
- Selecting the Stationary Phase. (n.d.). In Practical Aspects of Modern TLC.
- Calculating retention factors for TLC (video). (n.d.). Khan Academy.
- Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC.
- TLC-Thin Layer Chromatography. (2024, February 24). OperaChem.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Thin Layer Chromatography. (n.d.). University of California, Irvine, Department of Chemistry.
- Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall.
- Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- Video: Thin Layer Chromatography: Principle, Procedure, Applications. (2015, March 4). JoVE.
- Stationary phases for thin-layer chromatography. (n.d.). SciSpace.
- Visualising plates. (n.d.). University of York, Chemistry Teaching Labs.
- Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. (n.d.). Simon Fraser University, Department of Chemistry.
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). University of Massachusetts Lowell, Department of Chemistry.
- TLC. (n.d.). OpenOChem Learn.
- Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis. (n.d.). BenchChem.
- Technical Support Center: Optimizing Piperidine Acylation Reactions. (n.d.). BenchChem.
- TLC -ANALYSIS. (2021, June 20). Chemistry LibreTexts.
- Evaluating Impurities in Drugs (Part I of III). (2020, November 15). Pharmaceutical Technology.
- Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. (2025, August 6). ResearchGate.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. LabXchange [labxchange.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. organomation.com [organomation.com]
- 10. Understanding the Retention Factor in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 11. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 12. Khan Academy [khanacademy.org]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. pharmtech.com [pharmtech.com]
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- 16. TLC | OpenOChem Learn [learn.openochem.org]
- 17. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 3-Bromo-1-(piperidin-1-yl)propan-1-one
[1]
Document Control:
-
Scope: Laboratory Scale (< 1 kg) & Pilot Scale (< 10 kg)
Executive Summary & Immediate Action
3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2 / Analogous derivatives) is a functionalized alkyl bromide.[1] In the context of waste management, it must be treated as a Halogenated Organic Solvent/Solid .[1]
CRITICAL WARNING: This compound is an alkylating agent.[1] It possesses a reactive carbon-bromine bond susceptible to nucleophilic attack.[1] Improper disposal down drains or mixing with incompatible waste streams (e.g., strong oxidizers, alkali metals) can result in toxic off-gassing, exothermic runaway, or environmental violation.[1][2]
Quick Reference: Disposal Matrix
| Parameter | Specification |
| Waste Stream | Halogenated Organic (High BTU Incineration) |
| RCRA Status | Characteristic Hazardous Waste (Toxicity/Ignitability depending on solvent) |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass |
| Incompatible With | Strong Oxidizers, Strong Bases (exothermic elimination to acrylamides), Alkali Metals |
| Spill Neutralizer | 10% Sodium Thiosulfate ( |
Scientific Rationale & Hazard Profiling
To ensure safety, one must understand the causality of the hazard.[1] This molecule contains a leaving group (Bromide) on a primary carbon, separated from an amide carbonyl by an ethylene linker.[1][2]
-
Alkylation Potential: The primary hazard is the displacement of the bromide by biological nucleophiles (DNA bases, proteins), leading to cytotoxicity or sensitization.[1]
-
Elimination Risk: Under strongly basic conditions, this molecule can undergo
-elimination to form 1-(piperidin-1-yl)prop-2-en-1-one (an acrylamide derivative).[1] Acrylamides are potent Michael acceptors and neurotoxins.[1] Therefore, never mix this waste with high-concentration hydroxide bases in the waste container.[1] -
Incineration Requirement: Because it contains bromine, standard combustion creates Hydrogen Bromide (HBr) gas.[1] It must be sent to a facility with wet scrubbers; hence the strict segregation into "Halogenated" waste streams.[1]
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the state of the waste.[2]
-
Scenario A: Pure Chemical (Solid/Oil): Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer, OR dispose of the solid vial directly into a wide-mouth solid waste drum.[1][2]
-
Scenario B: Reaction Mixture: If the chemical is in solution with non-halogenated solvents (e.g., Ethyl Acetate), the presence of the Bromine atom mandates the entire mixture be classified as Halogenated Waste.[1][2]
Phase 2: Packaging & Labeling
-
Select Container: Use a dedicated screw-top jerrycan (HDPE) or amber glass bottle.
-
Why? HDPE is resistant to alkyl halides and prevents UV degradation.[1]
-
-
Labeling:
Phase 3: The "No-Drain" Rule verification
Self-Validating Step: Before pouring, verify the pH of the receiving waste container.[1]
Deactivation & Spill Response (Bench-Scale)
In the event of a spill or the need to quench a reaction pot before disposal, use a Nucleophilic Scavenger protocol.
The Thiosulfate Method:
Sodium thiosulfate (
Step-by-Step Deactivation:
Visualized Workflows
Figure 1: Disposal Decision Tree
This logic gate ensures regulatory compliance and prevents incompatible mixing.[1]
Caption: Logic flow for determining the correct waste stream. Note that the presence of the bromine atom forces the "Halogenated" classification even if the solvent is non-halogenated.
Figure 2: Spill Response Mechanism
The chemical pathway for deactivation using Thiosulfate.[1]
Caption: Mechanism of action for chemical deactivation using Sodium Thiosulfate.[1]
References & Authority
The protocols above are synthesized from standard chemical hygiene plans and EPA regulations regarding halogenated organics.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding F-list and characteristic halogenated wastes).
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-Bromo-1-(piperidin-1-yl)propan-1-one. (Referenced for H-statements: H315, H319, H335). [2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
